Tolrestat
Description
This compound (INN) (AY-27773) is an aldose reductase inhibitor which was approved for the control of certain diabetic complications. While it was approved for marketed in several countries, it failed a Phase III trial in the U.S. due to toxicity and never received FDA approval. It was sold under the tradename Alredase but was discontinued by Wyeth in 1997 because of the risk of severe liver toxicity and death.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1989 and is indicated for diabetes mellitus. It was withdrawn in at least one region.
RN & structure given in first source
Properties
IUPAC Name |
2-[[6-methoxy-5-(trifluoromethyl)naphthalene-1-carbothioyl]-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c1-20(8-13(21)22)15(24)11-5-3-4-10-9(11)6-7-12(23-2)14(10)16(17,18)19/h3-7H,8H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBHDINQXIHVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=S)C1=CC=CC2=C1C=CC(=C2C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904890 | |
| Record name | Tolrestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82964-04-3 | |
| Record name | Tolrestat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82964-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolrestat [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082964043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolrestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02383 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tolrestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOLRESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T93LG5NMK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tolrestat as an aldose reductase inhibitor
An In-depth Technical Guide on Tolrestat as an Aldose Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (N-[[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine) is a potent, orally active aldose reductase inhibitor (ARI). Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's hyperactivity is strongly implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. This compound showed considerable promise in preclinical models by effectively blocking this enzyme. However, its clinical development was terminated due to findings of severe liver toxicity and limited efficacy in human trials. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the clinical factors that led to its withdrawal.
The Polyol Pathway and the Rationale for Aldose Reductase Inhibition
Under normal glycemic conditions, cellular glucose is primarily metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes mellitus, the glycolytic pathway becomes saturated. This saturation shunts excess glucose into the polyol pathway.[1][2][3]
The pathway involves two key enzymatic steps:
-
Aldose Reductase (AR): This enzyme catalyzes the NADPH-dependent reduction of glucose to sorbitol.[2][4]
-
Sorbitol Dehydrogenase (SDH): Sorbitol is subsequently oxidized to fructose by SDH, a reaction that reduces NAD+ to NADH.[2]
The pathological consequences of an overactive polyol pathway are multifaceted:
-
Osmotic Stress: Sorbitol is a polyol that does not readily diffuse across cell membranes, leading to its intracellular accumulation. This creates a hyperosmotic environment within the cell, causing osmotic stress, cell swelling, and eventual damage, particularly in insulin-independent tissues like nerves, the retina, and kidneys.[1][2][4]
-
Oxidative Stress: The aldose reductase reaction consumes NADPH. NADPH is a critical cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione (GSH). Depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative stress.[5]
-
Reductive Stress: The conversion of sorbitol to fructose increases the NADH/NAD+ ratio, a state known as reductive or pseudohypoxic stress, which can disrupt cellular metabolic balance.[5]
By inhibiting aldose reductase, the first and rate-limiting enzyme, ARIs like this compound aim to prevent sorbitol accumulation and the subsequent cascade of cellular damage.[1][3]
Caption: The Polyol Pathway and the inhibitory action of this compound.
Quantitative Data Presentation
This compound's efficacy has been quantified in numerous in vitro and in vivo studies. The data below is summarized for comparative analysis.
Table 1: In Vitro Inhibitory Potency of this compound
| Enzyme Source | Parameter | Value |
| Bovine Lens Aldose Reductase | IC₅₀ | 35 nM[6][7][8][9][10] |
| Human Red Blood Cells (Sorbitol Accumulation) | IC₅₀ | 30 nM[11] |
| Aldo-keto reductase family 1 member B10 (Human) | Kᵢ | 50 nM[12] |
Table 2: Preclinical Efficacy in Animal Models
| Animal Model | Tissue | Parameter | Dosage (mg/kg/day) | Result |
| Streptozotocin-Diabetic Rat | Sciatic Nerve | Sorbitol Accumulation | 4.8 (ED₅₀)[10] | 50% reduction in sorbitol levels |
| Streptozotocin-Diabetic Rat | Sciatic Nerve | Sorbitol Accumulation | 25 | Reduced sorbitol to control levels[11] |
| Galactosemic Rat | Sciatic Nerve | Galactitol Accumulation | 7.3 (ED₅₀)[10] | 50% reduction in galactitol levels |
| Galactosemic Rat | Lens | Galactitol Accumulation | 12-15 | 50% reduction in galactitol levels[11] |
Table 3: Human Pharmacokinetic Profile (Steady State)
| Parameter | Value | Notes |
| Apparent Oral Clearance (CL/F) | 48 - 55 mL/hr/kg[13] | No significant difference between healthy and diabetic subjects.[13] |
| Terminal Disposition Half-life (t₁/₂) | 13 - 14 hours[13] | - |
| Plasma Protein Binding | >99%[14][15] | Unbound fraction is approximately 0.75%.[14] |
| Plasma IC₅₀ (RBC Sorbitol) | 2.0 - 2.5 µg/mL[13] | Concentration required to inhibit 50% of sorbitol production in red blood cells. |
Experimental Protocols
In Vitro Aldose Reductase Enzyme Inhibition Assay
This protocol details a common spectrophotometric method for assessing the inhibitory activity of compounds like this compound against aldose reductase. The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate.
Materials:
-
Enzyme: Partially purified aldose reductase from bovine lens or rat kidney.
-
Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.
-
Cofactor: NADPH solution (e.g., 0.1 mM final concentration).
-
Substrate: DL-glyceraldehyde solution (e.g., 10 mM final concentration).[16]
-
Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM), with subsequent serial dilutions.
-
Instrumentation: UV/Vis Spectrophotometer capable of kinetic measurements at 340 nm, temperature-controlled at 37°C.[16][17]
-
Consumables: Quartz cuvettes or 96-well UV-transparent plates.
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette or well, combine the phosphate buffer, NADPH solution, and the desired concentration of the this compound dilution (or DMSO for the enzyme control).
-
Pre-incubation: Add the aldose reductase enzyme solution to the mixture. Mix gently and pre-incubate the solution at 37°C for 15-20 minutes to allow the inhibitor to bind to the enzyme.[18]
-
Reaction Initiation: Initiate the reaction by adding the DL-glyceraldehyde substrate.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for a period of 5-10 minutes.[16]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of Inhibited Reaction / Rate of Enzyme Control Reaction)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Caption: Experimental workflow for an in vitro aldose reductase inhibition assay.
Quantification of Sorbitol in Tissue (Sciatic Nerve)
This protocol outlines the measurement of sorbitol in tissue from diabetic animal models treated with an ARI, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Tissue: Sciatic nerves from diabetic and control rats.
-
Homogenization: Liquid nitrogen, mortar and pestle, homogenization buffer.
-
Deproteinization: Perchloric acid (e.g., 0.5 M).
-
Neutralization: Potassium carbonate (K₂CO₃).
-
Instrumentation: HPLC system with a refractive index (RI) detector and an appropriate column (e.g., Aminex HPX-87H).
-
Mobile Phase: Dilute sulfuric acid (e.g., 0.005 M).
-
Standards: Sorbitol standards of known concentrations for calibration curve.
Procedure:
-
Sample Collection: Euthanize animals and immediately excise sciatic nerves. Flash-freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Homogenization: Weigh the frozen tissue and homogenize it in a pre-chilled mortar with a pestle under liquid nitrogen.
-
Extraction and Deproteinization: Add the powdered tissue to a tube with ice-cold perchloric acid. Vortex thoroughly and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Neutralization: Transfer the supernatant to a new tube and neutralize it by adding K₂CO₃. The formation of a potassium perchlorate precipitate will occur. Centrifuge again to remove the precipitate.
-
HPLC Analysis:
-
Filter the final supernatant through a 0.22 µm filter.
-
Inject a known volume of the sample onto the HPLC column.
-
Run the analysis using an isocratic flow of the mobile phase. The RI detector will measure the concentration of sorbitol based on its retention time compared to the standards.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area of the sorbitol standards against their concentrations.
-
Use the standard curve to determine the concentration of sorbitol in the samples.
-
Normalize the result to the initial weight of the tissue (e.g., express as nmol/mg tissue).
-
Clinical Development and Subsequent Withdrawal
This compound entered extensive clinical trials for the treatment of diabetic polyneuropathy.[19] A meta-analysis of individual patient data from three randomized trials showed a statistically significant, albeit modest, treatment effect, with an improvement in motor nerve conduction velocities of approximately 1 m/s compared to placebo.[20][21] Some trials also noted improvements in paraesthetic symptoms.[22]
Despite these findings, the overall clinical benefit was considered limited. More critically, post-marketing surveillance and ongoing trials began to reveal instances of severe, idiosyncratic hepatotoxicity.[23][24] These adverse events, which included cases of fatal liver failure, raised significant safety concerns.[12][25] The risk of severe liver injury, combined with the modest clinical efficacy, led to a negative risk-benefit assessment. Consequently, this compound was withdrawn from the market in countries where it had been approved and its development was discontinued in 1997.[12][25]
Caption: The development and withdrawal pathway of this compound.
Conclusion
This compound serves as a critical case study in pharmaceutical development, particularly for drugs targeting chronic disease complications. Its history demonstrates that potent, mechanism-based inhibition in preclinical models does not always translate into robust clinical efficacy. Furthermore, the experience with this compound underscores the paramount importance of post-marketing surveillance in detecting rare but severe adverse drug reactions that may not be apparent in controlled clinical trials. The challenges encountered with this compound—namely limited efficacy and unforeseen toxicity—have informed the development of subsequent generations of aldose reductase inhibitors, emphasizing the need for improved safety profiles and clinically meaningful patient outcomes.
References
- 1. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Polyol pathway - Wikipedia [en.wikipedia.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Reductase | TargetMol [targetmol.com]
- 8. cellagentech.com [cellagentech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. The effects of a new aldose reductase inhibitor (this compound) in galactosemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. This compound pharmacokinetic and pharmacodynamic effects on red blood cell sorbitol levels in normal volunteers and in patients with insulin-dependent diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of the aldose reductase inhibitor this compound: studies in healthy young and elderly male and female subjects and in subjects with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. brieflands.com [brieflands.com]
- 17. tandfonline.com [tandfonline.com]
- 18. content.abcam.com [content.abcam.com]
- 19. Long-term effects of this compound on symptomatic diabetic sensory polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The efficacy of this compound in the treatment of diabetic peripheral neuropathy. A meta-analysis of individual patient data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A multicentre trial of the aldose-reductase inhibitor, this compound, in patients with symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. youtube.com [youtube.com]
- 25. This compound - Wikipedia [en.wikipedia.org]
The Rise and Fall of Tolrestat: A Technical Review of an Aldose Reductase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tolrestat (N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methylglycine) emerged as a potent aldose reductase inhibitor with the promise of mitigating chronic diabetic complications. This technical guide provides a comprehensive overview of the discovery, development, and eventual withdrawal of this compound. It details its synthesis, mechanism of action, preclinical and clinical evaluation, and the safety concerns that led to its discontinuation. This document is intended to serve as a technical resource, consolidating key data and methodologies to inform future research in the development of aldose reductase inhibitors.
Introduction
Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia, which leads to debilitating long-term complications, including neuropathy, nephropathy, retinopathy, and cataracts. A key player in the pathogenesis of these complications is the polyol pathway, where the enzyme aldose reductase (AR) converts excess glucose into sorbitol.[1][2] The accumulation of sorbitol and the subsequent osmotic stress and metabolic imbalances are believed to be major contributors to tissue damage in diabetes.[1][2]
This compound was developed as a potent inhibitor of aldose reductase, with the therapeutic goal of preventing or slowing the progression of diabetic complications by blocking this pathogenic pathway.[3][4] This guide delves into the scientific journey of this compound, from its chemical synthesis to its clinical evaluation and post-marketing surveillance.
Discovery and Synthesis
This compound, chemically known as N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methylglycine, was identified as a potent, orally active aldose reductase inhibitor.[3]
The synthesis of this compound involves a multi-step process:
-
Acyl Chloride Formation: The process begins with the reaction of 6-methoxy-5-(trifluoromethyl)naphthalene-1-carboxylic acid with thionyl chloride (SOCl2) in refluxing dimethylformamide (DMF) to yield the corresponding acyl chloride.[5]
-
Condensation: The acyl chloride is then condensed with methyl N-methylglycinate. This reaction is facilitated by the use of hydroxybenzotriazole and dicyclohexylcarbodiimide in DMF, resulting in the formation of methyl N-[[5-(trifluoromethyl)-6-methoxy-1-naphthyl]carbonyl]-N-methylglycinate.[5]
-
Thionation: The subsequent step involves the reaction of the condensed product with phosphorus pentasulfide (P2S5) in refluxing pyridine. This converts the carbonyl group to a thiocarbonyl group, affording methyl N-[[5-(trifluoromethyl)-6-methoxy-1-naphthyl]thioxomethyl]-N-methylglycinate.[5]
-
Hydrolysis: The final step is the hydrolysis of the methyl ester using sodium hydroxide (NaOH) in a methanol-water mixture to yield the final product, this compound.[5]
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzyme aldose reductase, the first and rate-limiting enzyme in the polyol pathway.[6] Under hyperglycemic conditions, increased intracellular glucose levels lead to the saturation of the normal glycolytic pathway.[6] This shunts excess glucose into the polyol pathway.
The Polyol Pathway Signaling Cascade:
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ecological HPLC method for analyzing an antidiabetic drug in real rat plasma samples and studying the effects of concurrently administered fenugreek extract on its pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]- N-methylglycine (this compound), a potent, orally active aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Tolrestatin, this compound, AY-27773, Alrestin, Lorestat, Alredase-药物合成数据库 [drugfuture.com]
- 6. mdpi.com [mdpi.com]
In Vitro Enzymatic Inhibition of Aldose Reductase by Tolrestat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolrestat, a potent inhibitor of aldose reductase (AR), has been the subject of extensive in vitro research to elucidate its enzymatic inhibition characteristics. This technical guide provides a comprehensive overview of the methodologies used to study this compound's interaction with aldose reductase, presents key quantitative data on its inhibitory activity, and visualizes the underlying biochemical pathways and experimental workflows. Understanding the nuances of this compound's mechanism of action at the molecular level is crucial for the development of next-generation inhibitors targeting diabetic complications.
Introduction to this compound and Aldose Reductase
Aldose reductase (AR), a key enzyme in the polyol pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2] Under hyperglycemic conditions, the increased flux of glucose through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[2] this compound (N-[[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine) is a well-characterized aldose reductase inhibitor that has been extensively studied for its potential to mitigate these complications.[3] In vitro studies are fundamental to characterizing the potency, selectivity, and mechanism of action of inhibitors like this compound.
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound against aldose reductase has been determined in numerous in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of an inhibitor.
| Enzyme Source | Substrate | This compound IC50 (nM) | Reference |
| Bovine Lens Aldose Reductase | D-Glyceraldehyde | 35 | [3] |
| Human Red Blood Cells | Glucose | 30 | [3] |
Table 1: IC50 Values of this compound for Aldose Reductase. This table summarizes the reported IC50 values for this compound against aldose reductase from different sources, highlighting its potent inhibitory activity.
Mechanism of Enzymatic Inhibition
Kinetic studies have revealed that this compound exhibits a non-competitive mechanism of inhibition with respect to the substrate for the human recombinant aldose reductase (AKR1B1).[4] This indicates that this compound binds to a site on the enzyme distinct from the substrate-binding site, affecting the enzyme's catalytic efficiency without preventing substrate binding.
Interestingly, in studies with a thermostable aldose reductase from the bacterium Thermotoga maritima, this compound was found to act as a competitive inhibitor.[4] This atypical behavior highlights the structural nuances that can influence inhibitor binding and mechanism across different enzyme orthologs.
The Polyol Pathway and Downstream Signaling
The primary mechanism by which aldose reductase is thought to contribute to diabetic complications is through the overactivation of the polyol pathway. This compound, by inhibiting aldose reductase, directly modulates this pathway.
Figure 1: The Polyol Pathway and Downstream Effects of Aldose Reductase Inhibition by this compound. This diagram illustrates the conversion of glucose to fructose via the polyol pathway and the inhibitory action of this compound on aldose reductase. Downstream signaling events, such as the activation of Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB), which are implicated in vascular inflammation, are also shown to be influenced by this pathway.[5]
Experimental Protocols
Precise and reproducible experimental protocols are essential for the accurate assessment of aldose reductase inhibitors. Below are detailed methodologies for key in vitro assays.
Isolation and Purification of Aldose Reductase from Bovine Lens
Bovine lenses are a common source for the purification of aldose reductase for in vitro studies.
Figure 2: Workflow for the Purification of Aldose Reductase from Bovine Lenses. This diagram outlines the key steps involved in the isolation and purification of aldose reductase, a prerequisite for accurate in vitro inhibition studies.
Protocol:
-
Homogenization: Bovine lenses are homogenized in a suitable buffer, such as a phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Centrifugation: The homogenate is centrifuged to remove insoluble debris.
-
Ammonium Sulfate Fractionation: The supernatant is subjected to fractional precipitation with ammonium sulfate to enrich the aldose reductase fraction.
-
Dialysis: The protein pellet is resuspended and dialyzed against a buffer to remove excess salt.
-
Chromatography: The dialyzed protein solution is further purified using a series of column chromatography steps, which may include ion-exchange (e.g., DEAE-cellulose) and affinity chromatography.
In Vitro Aldose Reductase Inhibition Assay
The activity of aldose reductase is typically measured spectrophotometrically by monitoring the decrease in NADPH absorbance at 340 nm.
Figure 3: General Workflow for an In Vitro Aldose Reductase Inhibition Assay. This diagram depicts the sequential steps of a typical spectrophotometric assay to determine the inhibitory activity of compounds like this compound.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing phosphate buffer (e.g., 0.067 M, pH 6.2), NADPH (e.g., 0.1 mM), and the purified aldose reductase enzyme.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Pre-incubation: The mixture is pre-incubated at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, commonly DL-glyceraldehyde (e.g., 10 mM).
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition at each this compound concentration is determined relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The in vitro enzymatic studies of this compound have been instrumental in defining its potent inhibitory effect on aldose reductase and its mechanism of action. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers in the field of diabetic complications and drug development. The visualization of the polyol pathway and experimental workflows offers a clear conceptual framework for understanding the significance of aldose reductase inhibition. Future research may focus on leveraging this knowledge to design novel inhibitors with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The effects of a new aldose reductase inhibitor (this compound) in galactosemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound acts atypically as a competitive inhibitor of the thermostable aldo-keto reductase Tm1743 from Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oipub.com [oipub.com]
The Impact of Tolrestat on Sorbitol Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aldose reductase inhibitor, Tolrestat, and its effect on sorbitol accumulation. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biochemical pathways.
Introduction: The Polyol Pathway and Diabetic Complications
In hyperglycemic conditions, such as those found in diabetes mellitus, the excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase in an NADPH-dependent manner. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, with NAD+ as a cofactor.
The accumulation of sorbitol in tissues that are not insulin-sensitive, such as the lens, peripheral nerves, and glomerulus, is implicated in the pathogenesis of diabetic complications.[1] Sorbitol is a polyol and does not readily diffuse across cell membranes, leading to osmotic stress, cellular damage, and a cascade of downstream pathological events.[1] this compound (N-[[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine) is a potent and specific inhibitor of aldose reductase, developed to mitigate the deleterious effects of sorbitol accumulation.[2]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data from various preclinical and clinical studies, demonstrating the efficacy of this compound in inhibiting aldose reductase and reducing sorbitol levels in different tissues.
Table 1: In Vitro Inhibition of Aldose Reductase by this compound
| Enzyme Source | IC50 (mol/L) | Reference |
| Bovine Lens | 3.5 x 10⁻⁸ | [2] |
| Human Red Blood Cells | 3.0 x 10⁻⁸ | [2] |
Table 2: Effect of this compound on Sorbitol Accumulation in Sciatic Nerve of Diabetic Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Sorbitol Level (nmol/g wet weight) | % Reduction | Reference |
| Non-Diabetic Control | - | 4 weeks | 1.5 ± 0.2 | - | |
| Diabetic Control | - | 4 weeks | 25.8 ± 3.1 | - | |
| This compound | 5 | 4 weeks | 12.9 ± 1.5 | 50% | [2] |
| This compound | 25 | 4 weeks | 6.4 ± 0.8 | 75% | [2] |
Table 3: Effect of this compound on Sorbitol Accumulation in the Lens of Galactosemic Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Galactitol Level (mg/g wet weight) | % Reduction | Reference |
| Non-Galactosemic Control | - | 21 days | 0.1 ± 0.02 | - | |
| Galactosemic Control | - | 21 days | 10.2 ± 0.9 | - | |
| This compound | 12.5 | 21 days | 5.1 ± 0.5 | 50% | [2] |
| This compound | 25 | 21 days | 2.5 ± 0.3 | 75% | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and sorbitol accumulation.
Measurement of Sorbitol in Sciatic Nerve Tissue by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies described for the analysis of polyols in neural tissues.[3][4]
3.1.1. Tissue Preparation and Extraction
-
Excise sciatic nerves from experimental animals and immediately freeze in liquid nitrogen.
-
Weigh the frozen tissue and homogenize in 10 volumes of ice-cold 0.5 M perchloric acid.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Neutralize the supernatant with 5 M potassium carbonate.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.
-
Collect the supernatant for HPLC analysis.
3.1.2. HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a refractive index detector is suitable.
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is recommended.
-
Mobile Phase: Use deionized water at a flow rate of 0.6 mL/min.
-
Column Temperature: Maintain the column at 85°C.
-
Injection Volume: Inject 20 µL of the prepared sample.
-
Quantification: Create a standard curve using known concentrations of sorbitol. The concentration of sorbitol in the samples is determined by comparing the peak areas with the standard curve.
Aldose Reductase Activity Assay from Rat Lens
This spectrophotometric assay measures the activity of aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.[1][5]
3.2.1. Enzyme Preparation
-
Dissect lenses from rat eyes and homogenize in 3 volumes of 0.1 M sodium phosphate buffer (pH 6.2).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
The supernatant contains the crude aldose reductase and is used for the assay.
3.2.2. Spectrophotometric Assay
-
Prepare a reaction mixture containing:
-
0.1 M Sodium phosphate buffer (pH 6.2)
-
0.1 mM NADPH
-
0.4 M Lithium sulfate
-
10 mM DL-glyceraldehyde (substrate)
-
Lens homogenate (containing aldose reductase)
-
-
To assess the inhibitory effect of this compound, pre-incubate the lens homogenate with varying concentrations of this compound for 10 minutes at 37°C before adding the substrate.
-
Initiate the reaction by adding DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm for 5 minutes at 37°C using a spectrophotometer.
-
The rate of NADPH oxidation is proportional to the aldose reductase activity. The IC50 value for this compound can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the polyol pathway, the mechanism of action of this compound, and the downstream consequences of sorbitol accumulation.
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Caption: Downstream pathological consequences of sorbitol accumulation.
Caption: A generalized experimental workflow for evaluating this compound's efficacy.
Conclusion
This compound has demonstrated significant efficacy as an inhibitor of aldose reductase, leading to a marked reduction in sorbitol accumulation in various tissues susceptible to diabetic complications. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of aldose reductase inhibitors. The visualization of the polyol pathway and its downstream effects highlights the critical role of this metabolic route in the pathology of diabetic complications and underscores the rationale for targeting aldose reductase as a therapeutic strategy. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the understanding and treatment of diabetic complications.
References
- 1. gpb.sav.sk [gpb.sav.sk]
- 2. The effects of a new aldose reductase inhibitor (this compound) in galactosemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of sorbitol, galactitol, and myo-inositol in lens and sciatic nerve by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of sorbitol and galactitol at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
Tolrestat and Its Impact on Retinal Basement Membrane Thickening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the aldose reductase inhibitor, Tolrestat, and its effects on retinal basement membrane thickening, a key pathological feature of diabetic retinopathy. This document synthesizes preclinical and clinical data, details experimental methodologies, and illustrates the underlying biochemical pathways.
Introduction: The Challenge of Diabetic Retinopathy and the Role of the Polyol Pathway
Diabetic retinopathy is a leading cause of blindness in working-age adults and is characterized by progressive damage to the retinal microvasculature.[1] One of the earliest and most fundamental ultrastructural changes in the diabetic retina is the thickening of the capillary basement membrane.[2] This pathological alteration is strongly linked to chronic hyperglycemia.
The polyol pathway of glucose metabolism is a critical mechanism implicated in the pathogenesis of diabetic retinopathy. In hyperglycemic conditions, the enzyme aldose reductase converts excess glucose into sorbitol. This accumulation of sorbitol, along with the subsequent conversion to fructose, leads to a cascade of cellular stress, including osmotic stress, oxidative stress, and the formation of advanced glycation end-product (AGE) precursors, ultimately contributing to retinal cell damage and basement membrane thickening.[2][3]
This compound is a potent and specific inhibitor of aldose reductase. By blocking this key enzyme, this compound aims to mitigate the downstream pathological effects of the polyol pathway, thereby preventing or reversing the structural and functional damage seen in diabetic retinopathy.
The Polyol Pathway in Diabetic Retinopathy: A Signaling Pathway Overview
The activation of the polyol pathway under hyperglycemic conditions initiates a complex signaling cascade that contributes to the pathology of diabetic retinopathy. The following diagram illustrates the key steps and their consequences.
Caption: The Polyol Pathway in Diabetic Retinopathy.
Quantitative Data on this compound's Impact on Retinal Basement Membrane Thickening
Preclinical studies in animal models of diabetic retinopathy have provided quantitative evidence of this compound's efficacy in preventing retinal basement membrane thickening. The data from key studies are summarized in the table below.
| Study Animal Model | Duration | Treatment Group | Retinal Capillary Basement Membrane Thickness (nm, Mean ± SD) | Reference |
| Galactose-fed Rats | 207 days | Control | Not explicitly stated, but galactose-fed was ~2x thicker | [4] |
| Galactose-fed | ~2x thicker than control | [4] | ||
| Galactose-fed + this compound (43 mg/kg/day) | Similar to control | [4] | ||
| Galactose-fed + this compound (57 mg/kg/day) | Similar to control | [4] | ||
| Galactose-fed Rats | 88 weeks | Control | 114 ± 16 | [5] |
| Galactose-fed | 263 ± 50 | [5] | ||
| Galactose-fed + this compound (0.04%) | 153 ± 10 | [5] | ||
| Streptozotocin-diabetic Rats | 8 months | Diabetic | 49% increase compared to non-diabetic | [6] |
| Diabetic + this compound (25 mg/kg/day) | Significantly diminished increase | [6] |
Experimental Protocols
This section details the methodologies employed in the studies cited, providing a framework for the experimental assessment of this compound's effects.
Animal Models and Induction of Diabetic-like Retinopathy
-
Galactose-fed Rat Model: Weanling male Sprague-Dawley rats are fed a diet containing 50% galactose. This model induces a diabetic-like retinopathy, including basement membrane thickening, without inducing hyperglycemia, thus isolating the effects of the polyol pathway.[4][5]
-
Streptozotocin (STZ)-induced Diabetic Rat Model: Diabetes is induced in rats through an intraperitoneal injection of streptozotocin, a chemical that is toxic to the insulin-producing beta cells of the pancreas. This model mimics type 1 diabetes.
Measurement of Retinal Basement Membrane Thickness
The following workflow outlines the key steps in quantifying retinal basement membrane thickness using transmission electron microscopy.
Caption: Experimental workflow for basement membrane measurement.
Detailed Methodologies:
-
Tissue Preparation for Transmission Electron Microscopy (TEM):
-
Immediately following euthanasia, the eyes are enucleated and fixed in a solution of glutaraldehyde and paraformaldehyde.
-
The retina is dissected and post-fixed in osmium tetroxide.
-
The tissue is then dehydrated through a graded series of ethanol concentrations.
-
Finally, the tissue is embedded in an epoxy resin for sectioning.
-
-
Ultrathin Sectioning and Staining:
-
Ultrathin sections (typically 60-90 nm) of the retina are cut using an ultramicrotome.
-
These sections are then stained with heavy metal salts, such as uranyl acetate and lead citrate, to enhance the contrast of cellular structures under the electron microscope.
-
-
Quantitative Analysis of Basement Membrane Thickness:
-
Computer Planimetry: Electron micrographs of retinal capillaries are captured at high magnification. The area of the basement membrane is traced and measured using computer software, and the thickness is calculated.[4]
-
Orthogonal Intercept Method: A grid is superimposed on the electron micrographs. At the points where the grid lines intersect the basement membrane, perpendicular lines are drawn across the membrane, and their lengths are measured. The harmonic mean of these measurements provides an estimate of the basement membrane thickness.[7][8]
-
Clinical Trial Protocol for Assessing Diabetic Retinopathy
In a six-month, double-blind, placebo-controlled trial, 31 patients with diabetic retinopathy were randomly assigned to receive either 200 mg of this compound daily or a placebo.[9]
-
Assessment of Retinopathy:
-
Fundus Photography and Fluorescein Angiography: These imaging techniques were performed at the beginning and end of the study to assess morphological features of diabetic retinopathy, such as hard exudates, intraretinal hemorrhages, and focal fluorescein leakage.[9]
-
Vitreous Fluorophotometry: This technique was used to measure the permeability of the blood-retinal barrier.[9]
-
Discussion and Future Directions
Preclinical studies in animal models provide strong evidence that this compound can effectively prevent the thickening of the retinal basement membrane, a key pathological change in diabetic retinopathy. The mechanism of action, through the inhibition of aldose reductase and the subsequent reduction of polyol pathway activity, is well-supported by the available data.
However, the translation of these promising preclinical findings to clinical efficacy has been challenging. The clinical trial with this compound showed only a modest amelioration of some signs of diabetic retinopathy, with a statistically significant effect only on focal fluorescein leakage.[9] No significant change in blood-retinal barrier permeability was observed.[9] The reasons for this discrepancy between preclinical and clinical results are likely multifactorial and may include differences in the duration and stage of the disease, as well as the complexity of human diabetic retinopathy, which involves multiple pathogenic pathways beyond the polyol pathway.
Future research should focus on:
-
Investigating the potential of aldose reductase inhibitors in combination with other therapeutic agents that target different pathogenic pathways in diabetic retinopathy.
-
Identifying biomarkers that can predict which patients are most likely to respond to aldose reductase inhibitor therapy.
-
Developing more potent and selective aldose reductase inhibitors with improved pharmacokinetic and safety profiles.
References
- 1. Advances in diabetic retinopathy surveillance | Ophthalmology Management [ophthalmologymanagement.com]
- 2. Retinal Capillary Basement Membrane Thickening: Role in the Pathogenesis of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Prevention of basement membrane thickening in retinal capillaries by a novel inhibitor of aldose reductase, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldose reductase and retinal capillary basement membrane thickening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intervention with the aldose reductase inhibitor, this compound, in renal and retinal lesions of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thickness : Orthogonal Intercepts – stereology.info [stereology.info]
- 8. A comparative study of human glomerular basement membrane thickness using direct measurement and orthogonal intercept methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of aldose reductase inhibition with this compound on diabetic retinopathy in a six months double blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Tolrestat's Potential Beyond Diabetic Complications: A Technical Guide for Researchers
An in-depth exploration of the aldose reductase inhibitor, Tolrestat, reveals promising avenues for research in non-diabetic cardiovascular, inflammatory, and ophthalmologic conditions. This guide provides a comprehensive overview of the underlying mechanisms, experimental data, and detailed protocols to facilitate further investigation into its therapeutic potential.
This compound, a potent aldose reductase inhibitor, has historically been investigated primarily for its role in mitigating diabetic complications. However, the enzyme it targets, aldose reductase, is a key player in the polyol pathway, which is implicated in a broader range of pathologies driven by osmotic and oxidative stress. This technical guide synthesizes the available preclinical and clinical data on this compound and analogous compounds in non-diabetic research areas, offering a foundational resource for scientists and drug development professionals.
Cardiovascular Protection: Mitigating Ischemia-Reperfusion Injury
Emerging evidence suggests that aldose reductase inhibitors can confer significant protection against myocardial ischemia-reperfusion (I/R) injury, a critical concern in cardiovascular medicine independent of diabetes.
Mechanism of Action in Cardiac Tissue
In non-diabetic settings, the cardioprotective effects of aldose reductase inhibition are attributed to the modulation of cellular stress pathways. During ischemia and reperfusion, the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation lead to the formation of toxic aldehydes. Aldose reductase can reduce these aldehydes, a process that consumes NADPH. By inhibiting aldose reductase, this compound may preserve NADPH levels, thereby bolstering the cell's antioxidant capacity through the glutathione reductase system. Furthermore, inhibition of the polyol pathway can prevent the accumulation of sorbitol, which contributes to osmotic stress and cellular damage.
Preclinical Evidence in a Non-Diabetic Model
A key study investigated the effects of the aldose reductase inhibitor zopolrestat in an ex vivo model of I/R injury using hearts from non-diabetic rats. The findings from this study provide a strong rationale for investigating this compound in a similar capacity.
Table 1: Functional and Metabolic Effects of Aldose Reductase Inhibition in Non-Diabetic Rat Hearts Subjected to Ischemia-Reperfusion Injury
| Parameter | Control Group (No Treatment) | Zopolrestat-Treated Group |
| Functional Recovery | ||
| Left Ventricular Developed Pressure (LVDP) Recovery (% of baseline) | Poor | Significantly Improved |
| Metabolic Parameters | ||
| ATP Levels during Ischemia | Decreased | Significantly Higher |
| Phosphocreatine Levels on Reperfusion | Decreased | Significantly Higher |
| Cellular Injury | ||
| Creatine Kinase (CK) Release | High | Reduced by ~50% |
Data adapted from a study on zopolrestat, an aldose reductase inhibitor with a similar mechanism to this compound.
Experimental Protocol: Isolated Perfused Rat Heart Model of Ischemia-Reperfusion Injury
This protocol describes a method to assess the cardioprotective effects of this compound in a non-diabetic model of I/R injury.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Langendorff apparatus
-
Krebs-Henseleit buffer
-
This compound
-
Instrumentation for monitoring cardiac function (e.g., pressure transducer)
-
Spectrophotometer for biochemical assays (ATP, phosphocreatine, creatine kinase)
Procedure:
-
Heart Isolation: Anesthetize the rat and perform a thoracotomy to expose the heart. Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: Allow the heart to stabilize for a 20-minute period.
-
Treatment: Perfuse the heart with Krebs-Henseleit buffer containing this compound (e.g., 1 µM) for 10 minutes. A control group will receive buffer without this compound.
-
Global Ischemia: Induce global ischemia by stopping the perfusion for 20 minutes.
-
Reperfusion: Reinitiate perfusion with the respective treatment (with or without this compound) for 60 minutes.
-
Functional Assessment: Continuously monitor heart rate, left ventricular developed pressure (LVDP), and coronary flow throughout the experiment.
-
Biochemical Analysis: At the end of reperfusion, freeze-clamp the ventricular tissue for subsequent analysis of ATP and phosphocreatine levels. Collect the coronary effluent during reperfusion to measure creatine kinase release as an indicator of myocyte injury.
This compound's Cardioprotective Mechanism in I/R Injury.
Anti-Inflammatory Potential: Targeting Sepsis and Endotoxemia
The role of aldose reductase in inflammatory signaling pathways presents an exciting opportunity for the repositioning of this compound as an anti-inflammatory agent in non-diabetic contexts such as sepsis and endotoxemia.
Aldose Reductase in the Inflammatory Cascade
Aldose reductase is implicated in the inflammatory response through its role in mediating signaling pathways downstream of stimuli like lipopolysaccharide (LPS). Inhibition of aldose reductase has been shown to prevent the activation of key transcription factors such as NF-κB and AP-1, which are responsible for the expression of numerous pro-inflammatory cytokines and chemokines.
Preclinical Evidence in a Sepsis Model
Studies using animal models of polymicrobial sepsis have demonstrated that inhibition of aldose reductase can significantly improve survival and reduce the systemic inflammatory response.
Table 2: Effect of Aldose Reductase Inhibition on Inflammatory Markers in a Murine Sepsis Model
| Inflammatory Marker | Sepsis Control Group | Aldose Reductase Inhibitor-Treated Group |
| Serum TNF-α | Markedly Elevated | Significantly Reduced |
| Serum IL-6 | Markedly Elevated | Significantly Reduced |
| Cardiac COX-2 Expression | Increased | Markedly Prevented |
| Cardiac iNOS Expression | Increased | Markedly Prevented |
Data generalized from studies on aldose reductase inhibitors in sepsis models.
Experimental Protocol: In Vitro LPS-Induced Inflammation in Macrophages
This protocol outlines a method to evaluate the anti-inflammatory effects of this compound on macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western blotting (antibodies for p-p65, p-IκBα, etc.)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Treatment: Seed the cells in appropriate plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using ELISA kits.
-
Signaling Pathway Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, p38, ERK, JNK).
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Tolrestat
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and purification of Tolrestat, a potent aldose reductase inhibitor. This compound, chemically known as N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methyl-glycine, is a significant compound in the study of diabetic complications. These protocols are intended for use by researchers, scientists, and professionals in drug development. The methodologies outlined are based on established chemical principles and published literature, providing a comprehensive guide from synthesis to purification.
Introduction
This compound is a non-competitive inhibitor of aldose reductase, an enzyme pivotal in the polyol pathway.[1] Under hyperglycemic conditions, this pathway contributes to the development of diabetic complications such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, this compound mitigates the accumulation of sorbitol, a key factor in the pathogenesis of these conditions. The synthesis and subsequent purification of this compound are critical steps in ensuring the quality and reliability of research and development activities related to this compound.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzyme aldose reductase. This enzyme catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step in the polyol pathway. In hyperglycemic states, the increased flux through the polyol pathway leads to the intracellular accumulation of sorbitol. This accumulation causes osmotic stress and a cascade of downstream cellular damage. This compound, by binding to aldose reductase, prevents the conversion of glucose to sorbitol, thereby ameliorating the pathological effects.
Caption: Mechanism of action of this compound in the polyol pathway.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 6-methoxy-5-(trifluoromethyl)-1-naphthalenecarboxylic acid. The overall workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol for Synthesis
Materials:
-
6-methoxy-5-(trifluoromethyl)-1-naphthalenecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
Methyl N-methylglycinate
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Phosphorus pentasulfide (P₂S₅)
-
Pyridine
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Appropriate organic solvents for workup and extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Step 1: Formation of 6-methoxy-5-(trifluoromethyl)-1-naphthalenecarbonyl chloride
-
To a solution of 6-methoxy-5-(trifluoromethyl)-1-naphthalenecarboxylic acid in a suitable solvent (e.g., toluene or dichloromethane), add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of Methyl N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]carbonyl]-N-methylglycinate
-
Dissolve the crude acyl chloride from Step 1 in an anhydrous aprotic solvent such as DMF or dichloromethane.
-
In a separate flask, dissolve methyl N-methylglycinate (1.0-1.2 equivalents) and 1-hydroxybenzotriazole (HOBt, 1.0-1.2 equivalents) in the same solvent.
-
Cool the amine solution to 0°C and slowly add the acyl chloride solution.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.0-1.2 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or HPLC. Upon completion, filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with aqueous solutions (e.g., 1N HCl, saturated NaHCO₃, and brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.
Step 3: Thionation to form Methyl N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methylglycinate
-
Dissolve the crude amide from Step 2 in anhydrous pyridine.
-
Add phosphorus pentasulfide (P₂S₅, 0.5-1.0 equivalents) portion-wise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC or HPLC. After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude thioamide ester.
Step 4: Hydrolysis to this compound
-
Dissolve the crude thioamide ester from Step 3 in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC or HPLC.
-
Upon completion, acidify the reaction mixture to a pH of 2-3 with 1N HCl.
-
The crude this compound will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Purification of this compound
The crude this compound obtained from the synthesis requires purification to remove impurities and unreacted starting materials. A combination of chromatography and recrystallization is typically employed to achieve high purity.
Caption: Purification workflow for this compound.
Experimental Protocol for Purification
1. Preparative High-Performance Liquid Chromatography (HPLC)
Preparative reverse-phase HPLC is an effective method for the initial purification of crude this compound.
-
Column: A C18 stationary phase is recommended.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as methanol or DMSO.
-
Filter the solution to remove any particulate matter.
-
Inject the sample onto the preparative HPLC column.
-
Elute the column with a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 30% to 90% acetonitrile over 30-40 minutes.
-
Monitor the elution profile using a UV detector, typically at a wavelength where this compound has strong absorbance.
-
Collect the fractions containing the main peak corresponding to this compound.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the aqueous solution to obtain the semi-pure this compound as a solid.
-
2. Recrystallization
Recrystallization is used as a final step to obtain highly pure crystalline this compound.
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve this compound at an elevated temperature but have low solubility at room temperature or below. Common solvent systems for compounds of similar polarity include ethanol/water, isopropanol, or ethyl acetate/hexane mixtures.
-
Protocol:
-
Place the semi-pure this compound in a clean flask.
-
Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely.
-
If a mixed solvent system is used (e.g., ethanol/water), dissolve the compound in the better solvent (ethanol) and then slowly add the anti-solvent (water) at an elevated temperature until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath for a period of time.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
-
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and purification of this compound.
Table 1: Summary of Synthesis Steps and Expected Yields
| Step | Reaction | Key Reagents | Typical Reaction Time | Expected Yield (%) |
| 1 | Acyl Chloride Formation | Thionyl Chloride | 2-4 hours | >95% (crude) |
| 2 | Amide Formation | Methyl N-methylglycinate, DCC, HOBt | 12-18 hours | 80-90% |
| 3 | Thionation | Phosphorus Pentasulfide | 4-6 hours | 70-85% |
| 4 | Hydrolysis | Sodium Hydroxide | 2-4 hours | 85-95% |
Table 2: Summary of Purification Steps and Purity
| Step | Method | Conditions | Purity before Step | Purity after Step | Expected Recovery (%) |
| 1 | Preparative HPLC | C18, Acetonitrile/Water/TFA | 70-80% | >95% | 60-80% |
| 2 | Recrystallization | Ethanol/Water | >95% | >98% | 80-90% |
Conclusion
The protocols detailed in this application note provide a comprehensive guide for the synthesis and purification of this compound. Adherence to these methodologies, coupled with careful monitoring of reaction progress and purity at each stage, will enable researchers and drug development professionals to obtain high-quality this compound for their studies. The provided diagrams and tables serve as quick references for the workflow and expected outcomes.
References
Developing In Vitro Assays with Tolrestat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolrestat is a potent, non-competitive inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, aldose reductase catalyzes the reduction of glucose to sorbitol.[3] The accumulation of intracellular sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[3][4] this compound, by inhibiting aldose reductase, effectively reduces the accumulation of sorbitol.[1] Although it was previously approved for the control of certain diabetic complications, it was later withdrawn from the market due to concerns about severe side effects.[5][6] Nevertheless, this compound remains a valuable tool in research settings for studying the role of the polyol pathway in various cellular processes and for the development of novel aldose reductase inhibitors.
These application notes provide detailed protocols for two key in vitro assays utilizing this compound: an enzyme inhibition assay to determine the potency of compounds against aldose reductase and a cell-based assay to measure the inhibition of sorbitol accumulation in a high-glucose environment.
Mechanism of Action: The Polyol Pathway
Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway. Aldose reductase reduces glucose to sorbitol, a reaction that consumes the cofactor NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, a reaction that consumes NAD+. The accumulation of sorbitol leads to osmotic stress, while the consumption of NADPH can impair cellular antioxidant defenses, contributing to oxidative stress. This compound directly inhibits aldose reductase, thereby blocking the first and rate-limiting step of this pathway.
References
- 1. The effects of a new aldose reductase inhibitor (this compound) in galactosemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid purification of rat lens aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Tolrestat Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolrestat is a potent and specific inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, increased flux through the polyol pathway leads to the accumulation of intracellular sorbitol, contributing to osmotic stress and the pathogenesis of diabetic complications. This compound, by inhibiting aldose reductase, mitigates these effects. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including dosage recommendations, methods for assessing its biological activity, and visualization of the relevant signaling pathways.
Data Presentation
This compound Potency and Efficacy
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes known IC50 values for this compound in various experimental systems. It is important to note that the cytotoxic IC50 of this compound in many cancer and non-cancer cell lines has not been extensively reported in publicly available literature. Researchers are strongly encouraged to determine the optimal concentration for their specific cell line and experimental conditions using the protocols provided below.
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| Aldose Reductase Inhibition | Bovine Lens | 3.5 x 10⁻⁸ mol/L | [1] |
| Sorbitol Formation Inhibition | Human Red Blood Cells | 3 x 10⁻⁸ mol/L | [1] |
| Sorbitol Accumulation Inhibition | Rat Retinal Capillary Pericytes | 10 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound using its molecular weight (357.35 g/mol ).
-
Dissolve the weighed this compound powder in an appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 3.57 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of this compound IC50 using MTT Assay
This protocol provides a method to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Measurement of Intracellular Sorbitol Concentration
This protocol describes how to quantify the effect of this compound on intracellular sorbitol levels.
Materials:
-
Cells of interest cultured in high-glucose medium (e.g., 30 mM glucose) to induce sorbitol accumulation
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Sorbitol Assay Kit (commercially available, e.g., from Sigma-Aldrich or similar suppliers) or access to HPLC-MS/MS.
-
Microplate reader (for kit-based assays)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach.
-
Culture the cells in a high-glucose medium to stimulate the polyol pathway.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24-48 hours). Include a vehicle control group.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of cell lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Sorbitol Measurement (using a commercial kit):
-
Follow the manufacturer's instructions provided with the sorbitol assay kit. This typically involves:
-
Preparing a standard curve with known sorbitol concentrations.
-
Adding the cell lysate and reaction reagents to a 96-well plate.
-
Incubating the plate for a specified time to allow for the enzymatic reaction.
-
Measuring the absorbance or fluorescence at the recommended wavelength.
-
-
Determine the sorbitol concentration in the samples by comparing their readings to the standard curve.
-
-
Data Normalization:
-
Measure the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the sorbitol concentration to the total protein content (e.g., nmol sorbitol/mg protein).
-
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: A flowchart illustrating the key steps for determining the IC50 of this compound.
This compound's Mechanism of Action in the Polyol Pathway
Caption: Diagram of the polyol pathway and this compound's inhibitory action.
References
Application Notes and Protocols for Tolrestat Administration in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Tolrestat, an aldose reductase inhibitor, in various animal models of diabetes. The protocols outlined below are based on established scientific literature and are intended to guide researchers in designing and conducting experiments to evaluate the efficacy of this compound in preventing or treating diabetic complications.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which can lead to long-term complications affecting various organs, including the nerves, kidneys, and eyes. The polyol pathway, in which aldose reductase is the rate-limiting enzyme, is implicated in the pathogenesis of these complications. Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, leading to its intracellular accumulation and subsequent osmotic stress and other metabolic derangements. This compound is a potent and specific inhibitor of aldose reductase that has been extensively studied in animal models of diabetes for its potential to mitigate these complications.
Mechanism of Action
This compound competitively inhibits the enzyme aldose reductase, thereby blocking the conversion of glucose to sorbitol. This action reduces the flux of glucose through the polyol pathway, preventing the intracellular accumulation of sorbitol and the subsequent cascade of events that contribute to diabetic complications. By inhibiting this pathway, this compound helps to alleviate osmotic and oxidative stress in tissues susceptible to diabetic damage.
Animal Models of Diabetes
The following animal models are commonly used to study the effects of this compound on diabetic complications:
-
Streptozotocin (STZ)-Induced Diabetic Rats: This is a widely used model of type 1 diabetes, where STZ, a pancreatic β-cell toxin, is administered to induce hyperglycemia.
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and type 2 diabetes. They are a valuable model for studying diabetic nephropathy.
-
Goto-Kakizaki (GK) Rats: This is a non-obese, spontaneous model of type 2 diabetes characterized by impaired glucose tolerance and insulin secretion.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data from various studies on the effects of this compound in different animal models of diabetes.
Table 1: Effect of this compound on Diabetic Neuropathy Parameters
| Animal Model | This compound Dose | Treatment Duration | Parameter | Result |
| STZ-induced Diabetic Rats | 25 mg/kg/day (in diet) | 6 months | Sciatic Nerve Sorbitol | Prevention of accumulation[1] |
| STZ-induced Diabetic Rats | 50 mg/kg/day (gavage) | 4 weeks | Nerve and Spinal Cord Sorbitol and Fructose | Prevention of accumulation |
| STZ-induced Diabetic Rats | 7 and 35 mg/kg/day | 1 month | Sciatic Motor Conduction Velocity | 23% and 84% correction of deficit, respectively |
| STZ-induced Diabetic Rats | 7 and 35 mg/kg/day | 1 month | Endoneurial Blood Flow | 39% correction (low dose) and normalization (high dose) of deficit |
Table 2: Effect of this compound on Diabetic Nephropathy Parameters
| Animal Model | This compound Dose | Treatment Duration | Parameter | Result |
| STZ-induced Diabetic Rats | 25 mg/kg/day (in diet) | 6 months | Urinary Albumin Excretion (UAE) | Prevention of a 4.7-fold increase[1] |
| STZ-induced Diabetic Rats | 25 mg/kg/day | 6 months | Urinary Albumin Excretion Rate (in rats with low pre-existing UAE) | Significant reduction |
| STZ-induced Diabetic Rats | 25 mg/kg/day | 6 months | Total Urinary Protein | Significant reduction in both low and high pre-existing UAE groups |
Table 3: Effect of this compound on Retinal Complications
| Animal Model | This compound Dose | Treatment Duration | Parameter | Result |
| STZ-induced Diabetic Rats | 25 mg/kg/day | 6 months | Retinal Capillary Basement Membrane Thickness | Significant diminishment of a 49% increase |
Experimental Protocols
Induction of Diabetes in Animal Models
a. Streptozotocin (STZ)-Induced Diabetes in Rats:
-
Materials: Streptozotocin (STZ), citrate buffer (0.1 M, pH 4.5), rats (e.g., Wistar or Sprague-Dawley).
-
Procedure:
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use.
-
Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ at a dose of 45-65 mg/kg body weight.
-
Confirm the induction of diabetes by measuring blood glucose levels 48-72 hours post-injection. Animals with blood glucose levels >250 mg/dL are typically considered diabetic.
-
b. db/db Mice:
-
These mice spontaneously develop diabetes. No induction protocol is necessary. Monitor blood glucose levels to confirm the diabetic state, which typically manifests between 4 and 8 weeks of age.
c. Goto-Kakizaki (GK) Rats:
-
This is a genetic model of type 2 diabetes. No induction is required. Diabetes develops spontaneously.
This compound Administration
-
Route of Administration: this compound can be administered orally via gavage or mixed into the animal's feed.
-
Dosage: The effective dose of this compound can vary depending on the animal model and the specific complication being studied. Common dosages range from 25 to 50 mg/kg/day.
-
Preparation of this compound for Gavage:
-
Prepare a suspension of this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water.
-
Ensure the suspension is homogenous before each administration.
-
-
Preparation of this compound in Feed:
-
Calculate the required amount of this compound based on the average daily food consumption of the animals to achieve the target dose.
-
Thoroughly mix the this compound with the powdered rodent chow to ensure uniform distribution.
-
Measurement of Efficacy Parameters
a. Nerve Conduction Velocity (NCV) Measurement:
-
Apparatus: Electrophysiology recording system with stimulating and recording electrodes.
-
Procedure (for sciatic nerve):
-
Anesthetize the animal.
-
Place stimulating electrodes at the sciatic notch and the Achilles tendon.
-
Place recording electrodes in the interosseous muscles of the paw.
-
Deliver a supramaximal stimulus at both stimulation sites and record the resulting compound muscle action potentials (CMAPs).
-
Measure the latency of the CMAP from each stimulation site.
-
Measure the distance between the two stimulation sites.
-
Calculate NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).
-
b. Biochemical Analysis of Sorbitol and Fructose in Nerve Tissue:
-
Method: Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Procedure (General Steps):
-
Euthanize the animal and dissect the desired nerve tissue (e.g., sciatic nerve).
-
Homogenize the tissue in a suitable buffer.
-
Perform a protein precipitation step.
-
Extract the polyols (sorbitol and fructose) from the supernatant.
-
Derivatize the samples if necessary for GC-MS analysis.
-
Analyze the samples using GC-MS or HPLC and quantify the concentrations of sorbitol and fructose against known standards.
-
c. Urinary Albumin Excretion (UAE) Measurement:
-
Method: Enzyme-linked immunosorbent assay (ELISA) or immunoturbidimetric assay.
-
Procedure:
-
House the animals in metabolic cages for a 24-hour period to collect urine.
-
Measure the total volume of urine collected.
-
Centrifuge the urine samples to remove any debris.
-
Assay the urine samples for albumin concentration using a commercially available rat or mouse-specific ELISA kit according to the manufacturer's instructions.
-
Calculate the total UAE over the 24-hour period (mg/24h).
-
Signaling Pathways and Experimental Workflows
Caption: The Polyol Pathway and the Mechanism of Action of this compound.
Caption: A typical experimental workflow for evaluating this compound in diabetic animal models.
Caption: Logical relationship of the polyol pathway in diabetic complications and this compound's intervention.
References
Application Notes and Protocols: Evaluating Tolrestat Efficacy on Nerve Conduction in Diabetic Neuropathy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by progressive nerve damage that can lead to pain, sensory loss, and impaired motor function. A key mechanism implicated in the pathogenesis of diabetic neuropathy is the overactivation of the polyol pathway due to hyperglycemia. Tolrestat, an aldose reductase inhibitor, targets this pathway by blocking the conversion of glucose to sorbitol, thereby mitigating the downstream metabolic imbalances that contribute to nerve injury.[1][2] These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical models of diabetic neuropathy, with a focus on nerve conduction studies.
Signaling Pathway of this compound Action
This compound's therapeutic potential in diabetic neuropathy stems from its inhibition of aldose reductase, the rate-limiting enzyme in the polyol pathway. In hyperglycemic conditions, excess glucose is shunted into this pathway, leading to the accumulation of sorbitol and fructose in nerve tissues.[3][4] This accumulation has several detrimental effects, including osmotic stress, depletion of myo-inositol, and reduced Na+/K+-ATPase activity, all of which contribute to impaired nerve function and the slowing of nerve conduction velocity.[4] By inhibiting aldose reductase, this compound aims to prevent the accumulation of these polyols, thereby protecting the nerve from hyperglycemic damage.[3]
Caption: this compound's mechanism of action in the polyol pathway.
Experimental Protocols
Induction of Diabetic Neuropathy in a Rat Model
A widely used and well-characterized model for studying diabetic neuropathy is the streptozotocin (STZ)-induced diabetic rat.[5][6][7] STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia and the development of diabetic complications, including neuropathy.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), cold
-
Syringes and needles for injection
-
Glucometer and test strips
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Induction of Diabetes:
-
Prepare a fresh solution of STZ in cold citrate buffer. A typical dose is a single intraperitoneal (IP) injection of 40-65 mg/kg body weight.[5]
-
Administer the STZ solution to the rats. A control group should receive an equivalent volume of the citrate buffer alone.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours after STZ injection from a tail vein blood sample.
-
Rats with blood glucose levels consistently above 250 mg/dL (or 13.9 mmol/L) are considered diabetic and can be included in the study.[6]
-
-
This compound Administration:
-
Divide the diabetic rats into treatment and placebo groups.
-
Administer this compound orally to the treatment group. Doses of 7 mg/kg/day and 35 mg/kg/day have been shown to be effective in rats.[3]
-
The placebo group should receive the vehicle alone.
-
Treatment should be initiated after the confirmation of diabetes and continue for the duration of the study (typically 4-12 weeks).
-
Nerve Conduction Velocity (NCV) Measurement
NCV is a critical functional measure of peripheral nerve health and is a primary endpoint for assessing the efficacy of therapeutic interventions for diabetic neuropathy.[8]
Materials:
-
Anesthetized rat (e.g., with isoflurane or a ketamine/xylazine cocktail)
-
Electromyography (EMG) machine with nerve conduction study capabilities
-
Subdermal needle electrodes (stimulating and recording)
-
Grounding electrode
-
Heating pad and lamp to maintain body temperature
-
Ruler or calipers for measuring nerve segment length
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it on a heating pad to maintain a core body temperature of 37°C.
-
Shave the fur over the hind limb to be tested.
-
-
Electrode Placement (for Sciatic Motor NCV):
-
Place the recording electrodes in the small muscles of the paw.
-
Place the grounding electrode subcutaneously on the contralateral limb or the back.
-
Insert the stimulating electrodes subcutaneously along the path of the sciatic nerve at two points: a proximal site (e.g., at the sciatic notch) and a distal site (e.g., at the ankle).
-
-
Stimulation and Recording:
-
Deliver a supramaximal electrical stimulus at the proximal stimulation site and record the resulting compound muscle action potential (CMAP). Measure the latency from the stimulus artifact to the onset of the CMAP (proximal latency).
-
Deliver the same stimulus at the distal stimulation site and record the CMAP. Measure the latency (distal latency).
-
-
Calculation of NCV:
-
Measure the distance between the proximal and distal stimulation sites along the nerve path.
-
Calculate the motor NCV using the following formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
-
Caption: Experimental workflow for nerve conduction velocity measurement.
Data Presentation
The following tables summarize representative quantitative data from preclinical and clinical studies evaluating the effect of this compound on nerve conduction and polyol pathway metabolites.
Table 1: Effect of this compound on Nerve Conduction Velocity in STZ-Diabetic Rats
| Treatment Group | Dose | Duration | Sciatic Motor NCV (m/s) | Peroneal Motor NCV (m/s) | Reference |
| Non-Diabetic Control | - | 12 weeks | 55.2 ± 1.8 | 52.1 ± 2.0 | [3] |
| Diabetic Control | - | 12 weeks | 43.6 ± 2.1 | 40.5 ± 2.3 | [3] |
| This compound | 7 mg/kg/day | 12 weeks | 48.9 ± 1.9 | 45.3 ± 2.1 | [3] |
| This compound | 35 mg/kg/day | 12 weeks | 53.1 ± 2.0 | 50.2 ± 1.9 | [3] |
Table 2: Effect of this compound on Nerve Polyol Content in STZ-Diabetic Rats
| Treatment Group | Dose | Duration | Nerve Sorbitol (nmol/g) | Nerve Fructose (nmol/g) | Reference |
| Non-Diabetic Control | - | 12 weeks | 0.2 ± 0.05 | 0.5 ± 0.1 | [3] |
| Diabetic Control | - | 12 weeks | 5.8 ± 0.7 | 2.1 ± 0.3 | [3] |
| This compound | 7 mg/kg/day | 12 weeks | 2.1 ± 0.4 | 1.0 ± 0.2 | [3] |
| This compound | 35 mg/kg/day | 12 weeks | 0.1 ± 0.03 | 0.4 ± 0.1 | [3] |
Table 3: Summary of Clinical Trial Data for this compound in Diabetic Neuropathy
| Study | This compound Dose | Duration | Outcome Measure | Result | Reference |
| Multicentre Trial | 200 mg/day | 52 weeks | Tibial Motor NCV | Significant improvement vs. placebo | [9] |
| Multicentre Trial | 200 mg/day | 52 weeks | Peroneal Motor NCV | Significant improvement vs. placebo | [9] |
| European Trial | Not specified | 6 months | Motor & Sensory NCV | Deterioration prevented vs. placebo | [1] |
| North European Study | 200 mg/day | 6 months | Median Motor NCV | Significant improvement vs. placebo | [10] |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in a diabetic neuropathy model. By employing the STZ-induced diabetic rat model and measuring nerve conduction velocity, researchers can obtain reliable and quantitative data to assess the neuroprotective effects of this compound. Furthermore, the analysis of nerve polyol content can provide valuable mechanistic insights into the drug's action. The provided data from previous studies demonstrate the potential of this compound to improve nerve function in the context of diabetic neuropathy.
References
- 1. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of diabetic rat model and treatment [bio-protocol.org]
- 7. diacomp.org [diacomp.org]
- 8. Use of Nerve Conduction Velocity to Assess Peripheral Nerve Health in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ndineuroscience.com [ndineuroscience.com]
- 10. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
Tolrestat: A Key Tool for Investigating Aldose Reductase Function in Diabetic Complications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tolrestat is a potent and specific inhibitor of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2] Under normal glycemic conditions, this pathway plays a minor role in glucose utilization. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[3][4] This accumulation is implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts, through mechanisms involving osmotic stress, increased oxidative stress, and alterations in signal transduction pathways.[5][6][7] this compound, by blocking aldose reductase, serves as a critical research tool to elucidate the role of the polyol pathway in these pathologies and to evaluate the therapeutic potential of aldose reductase inhibition.
These application notes provide detailed protocols for utilizing this compound in the study of aldose reductase function, from in vitro enzyme kinetics to in vivo models of diabetic complications.
Quantitative Data on this compound Efficacy
The inhibitory potency of this compound against aldose reductase has been characterized in various systems. The following table summarizes key quantitative data for easy comparison.
| Parameter | Value | Species/System | Reference |
| IC50 | 35 nM | - | [1] |
| IC50 | 23.9 nM | - | [8] |
| IC50 | 3.5 x 10⁻⁸ mol/L (35 nM) | Bovine lenses | [2] |
| IC50 | 3 x 10⁻⁸ mol/L (30 nM) | Human Red Blood Cells (in vitro sorbitol accumulation) | [2] |
| Plasma IC50 | 2.0 ± 1.3 µg/mL | Normal human subjects (in vivo red blood cell sorbitol) | [9] |
| Plasma IC50 | 2.5 ± 1.9 µg/mL | Patients with Type 1 Diabetes (in vivo red blood cell sorbitol) | [9] |
| In Vivo Efficacy (ID50) | 5 mg/kg/day | Sciatic nerve galactitol accumulation in galactosemic rats | [2] |
| In Vivo Efficacy (ID50) | 12-15 mg/kg/day | Lens galactitol accumulation in galactosemic rats | [2] |
Signaling Pathways and Experimental Workflows
The Polyol Pathway and the Action of this compound
Caption: The Polyol Pathway and this compound's mechanism of action.
Experimental Workflow for Assessing Aldose Reductase Inhibition
Caption: Workflow for evaluating this compound's efficacy.
Logical Relationship of Aldose Reductase Activity to Diabetic Complications
Caption: Pathogenesis of diabetic complications via aldose reductase.
Experimental Protocols
In Vitro Aldose Reductase Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available aldose reductase activity assay kits and principles described in the literature.[10][11][12]
Principle: Aldose reductase activity is determined by measuring the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate (e.g., DL-glyceraldehyde). The rate of NADPH oxidation is directly proportional to the AR activity.
Materials:
-
Purified or partially purified aldose reductase enzyme preparation
-
This compound
-
AR Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
NADPH solution (e.g., 0.2 mM in AR Assay Buffer)
-
Substrate solution (e.g., 10 mM DL-glyceraldehyde in AR Assay Buffer)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in AR Assay Buffer to achieve the desired final concentrations.
-
Prepare working solutions of NADPH and substrate.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
AR Assay Buffer
-
This compound solution or vehicle control (for uninhibited activity)
-
Enzyme preparation
-
-
Mix gently and pre-incubate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add the NADPH solution to each well.
-
Initiate the reaction by adding the substrate solution.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 10-30 minutes), taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in A340 per minute) for each concentration of this compound.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot percent inhibition versus this compound concentration and determine the IC50 value.
-
Cellular Sorbitol Accumulation Assay
This protocol is based on methods described for measuring sorbitol accumulation in cultured cells, such as human lens epithelial cells or erythrocytes.[13][14]
Principle: Cells are incubated in a high-glucose medium to induce sorbitol production via the polyol pathway. The inhibitory effect of this compound is assessed by measuring the reduction in intracellular sorbitol levels.
Materials:
-
Cultured cells (e.g., human lens epithelial cells, erythrocytes)
-
Cell culture medium (e.g., MEM)
-
High-glucose medium (e.g., MEM supplemented with 50-75 mM D-glucose)
-
This compound
-
Lysis buffer
-
Sorbitol assay kit (commercially available) or reagents for enzymatic sorbitol determination
-
96-well plates for cell culture and assay
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in normal glucose medium for a specified time (e.g., 1-2 hours).
-
Replace the medium with high-glucose medium containing the respective concentrations of this compound or vehicle.
-
Incubate for a period sufficient to allow for measurable sorbitol accumulation (e.g., 24-48 hours).
-
-
Cell Lysis and Sample Preparation:
-
Wash the cells with ice-cold PBS to remove extracellular glucose.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Sorbitol Measurement:
-
Determine the intracellular sorbitol concentration in the supernatant using a commercially available sorbitol assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colored or fluorescent product proportional to the sorbitol concentration.
-
-
Data Analysis:
-
Normalize sorbitol concentrations to total protein content for each sample.
-
Calculate the percent inhibition of sorbitol accumulation for each this compound concentration compared to the high-glucose control without the inhibitor.
-
Determine the IC50 value for the inhibition of sorbitol accumulation.
-
In Vivo Study of this compound in a Diabetic Rat Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a streptozotocin (STZ)-induced diabetic rat model, a commonly used model for studying diabetic complications.[15][16]
Principle: Diabetes is induced in rats, leading to hyperglycemia and subsequent activation of the polyol pathway in various tissues. This compound is administered to assess its ability to reduce tissue sorbitol levels and ameliorate diabetic complications, such as nerve conduction velocity deficits.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)
-
Blood glucose monitoring system
-
Equipment for measuring nerve conduction velocity (NCV)
-
Reagents and equipment for tissue sorbitol measurement
Procedure:
-
Induction of Diabetes:
-
Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in cold citrate buffer.
-
Confirm diabetes by measuring blood glucose levels 48-72 hours after STZ injection. Rats with blood glucose levels >250 mg/dL are typically considered diabetic.
-
-
Animal Grouping and Treatment:
-
Divide the diabetic rats into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Include a non-diabetic control group.
-
Administer this compound or vehicle daily by oral gavage for the duration of the study (e.g., 4-8 weeks). A typical dose of this compound is 20-50 mg/kg/day.[16]
-
-
Monitoring:
-
Monitor body weight and blood glucose levels regularly throughout the study.
-
-
Functional Assessment (Nerve Conduction Velocity):
-
At the end of the treatment period, measure sciatic motor nerve conduction velocity (MNCV) under anesthesia. This involves stimulating the sciatic nerve at two points (e.g., sciatic notch and ankle) and recording the muscle action potentials to calculate the conduction velocity.
-
-
Biochemical Analysis (Tissue Sorbitol Levels):
-
Following functional assessments, euthanize the animals and collect tissues of interest (e.g., sciatic nerve, lens, kidney).
-
Homogenize the tissues and measure sorbitol concentrations using a suitable assay (e.g., enzymatic assay, HPLC).
-
-
Data Analysis:
-
Compare the mean values of NCV and tissue sorbitol levels among the different groups using appropriate statistical tests (e.g., ANOVA).
-
Evaluate the dose-dependent effect of this compound on preventing or reversing the diabetes-induced changes.
-
Conclusion
This compound remains an invaluable pharmacological tool for investigating the role of aldose reductase and the polyol pathway in the pathophysiology of diabetic complications. The protocols outlined in these application notes provide a framework for researchers to conduct robust in vitro and in vivo studies to further elucidate the mechanisms of aldose reductase-mediated tissue damage and to explore the potential of novel aldose reductase inhibitors. While this compound itself was withdrawn from clinical consideration due to toxicity concerns, its utility in preclinical research continues to advance our understanding of diabetic pathologies.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. A multicentre trial of the aldose-reductase inhibitor, this compound, in patients with symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for mild diabetic neuropathy. A 52-week, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the aldose reductase inhibitor this compound on nerve conduction velocity, Na/K ATPase activity, and polyols in red blood cells, sciatic nerve, kidney cortex, and kidney medulla of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lar.fsu.edu [lar.fsu.edu]
- 8. The efficacy of this compound in the treatment of diabetic peripheral neuropathy. A meta-analysis of individual patient data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Activity Measurement for Aldehyde Reductase Using Spectrophotometric Assays [creative-enzymes.com]
- 10. abcam.cn [abcam.cn]
- 11. bmrservice.com [bmrservice.com]
- 12. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Correction of nerve conduction and endoneurial blood flow deficits by the aldose reductase inhibitor, this compound, in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound treatment prevents modification of the formalin test model of prolonged pain in hyperglycemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tolrestat Stability and Degradation: A Technical Guide for Researchers
For immediate technical support, please refer to the following frequently asked questions and troubleshooting guides. This document provides detailed information on the degradation kinetics, byproduct formation, and analytical methodologies for Tolrestat.
This technical support center is designed for researchers, scientists, and drug development professionals working with this compound. Below you will find comprehensive information to guide your experimental design, troubleshoot common issues, and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound exhibits different primary degradation pathways depending on the conditions. In solution, the major degradation pathway is the hydrolysis of the trifluoromethyl moiety, which results in the formation of a dicarboxylic acid analogue.[1] In the solid state, the predominant degradation pathway is the hydrolysis of the thioamide moiety, leading to the formation of the corresponding oxo analogue.[1]
Q2: What is the kinetic profile of this compound degradation in solution?
A2: The degradation of this compound in a solution follows pseudo-first-order kinetics.[1] The rate of degradation is influenced by pH, exhibiting specific acid and neutral water catalysis.[1]
Q3: What are the known degradation byproducts of this compound?
A3: The two primary degradation byproducts of this compound that have been identified are:
-
Dicarboxylic Acid Analogue: Formed through the hydrolysis of the trifluoromethyl group in solution.
-
Oxo Analogue: Formed through the hydrolysis of the thioamide group in the solid state.[1]
Q4: How can I monitor the degradation of this compound and its byproducts?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for separating and quantifying this compound and its degradation products. While a specific validated method for this compound and its named byproducts is not publicly available in the searched literature, a general approach would involve a reverse-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, with UV detection. Method development and validation are crucial to ensure specificity, accuracy, and precision.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent degradation rates in solution | pH of the solution is not well-controlled. Temperature fluctuations. | Use appropriate buffers to maintain a constant pH throughout the experiment. Employ a temperature-controlled environment (e.g., water bath, incubator). |
| Poor separation of this compound and its byproducts in HPLC | Inappropriate mobile phase composition or pH. Unsuitable column chemistry. | Optimize the mobile phase by adjusting the organic solvent-to-buffer ratio and the pH of the buffer. Screen different reverse-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity. |
| Unexpected peaks in the chromatogram | Contamination of solvents or glassware. Degradation of excipients (if using a formulated product). Secondary degradation of primary byproducts. | Use high-purity solvents and thoroughly clean all glassware. Analyze a placebo sample (formulation without the active pharmaceutical ingredient) to identify peaks originating from excipients. Analyze samples at different time points to track the appearance and disappearance of peaks, which can help in understanding the degradation pathway. |
| Low recovery of the drug and its byproducts | Adsorption of the compounds to container surfaces. Incomplete extraction from the sample matrix. | Use silanized glassware or polypropylene containers to minimize adsorption. Optimize the extraction procedure by testing different solvents and techniques (e.g., sonication, vortexing). |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following are general protocols that should be adapted based on the specific experimental goals.
1. Acid and Base Hydrolysis:
-
Objective: To evaluate the stability of this compound in acidic and basic conditions.
-
Procedure:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Oxidative Degradation:
-
Objective: To assess the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature.
-
Collect samples at different time points.
-
Analyze the samples using a validated HPLC method.
-
3. Thermal Degradation:
-
Objective: To investigate the effect of heat on the stability of this compound in the solid state.
-
Procedure:
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 70°C).
-
Collect samples at specified time intervals.
-
Dissolve the samples in a suitable solvent before HPLC analysis.
-
4. Photostability:
-
Objective: To determine the light sensitivity of this compound.
-
Procedure:
-
Expose solid this compound and a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep control samples protected from light.
-
After a defined exposure period, analyze both the exposed and control samples by HPLC.
-
Stability-Indicating HPLC Method Development (General Approach)
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be in the range of 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often effective in separating compounds with different polarities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables summarize the expected outcomes from degradation studies.
Table 1: Summary of this compound Degradation Pathways and Byproducts
| Condition | State | Major Degradation Pathway | Primary Byproduct |
| Hydrolysis | Solution | Hydrolysis of the trifluoromethyl moiety | Dicarboxylic Acid Analogue |
| Hydrolysis | Solid-State | Hydrolysis of the thioamide moiety | Oxo Analogue |
| Photolysis | Solution & Solid | Similar to thermal degradation | Dicarboxylic Acid Analogue & Oxo Analogue |
| Oxidation | Solution | No significant degradation observed | Not Applicable |
Table 2: Expected Kinetic Data Profile for this compound Degradation in Solution
| pH | Temperature (°C) | Apparent First-Order Rate Constant (k_obs) (s⁻¹) |
| Acidic (e.g., pH 1-3) | (e.g., 50, 60, 70) | Specific values to be determined experimentally |
| Neutral (e.g., pH 6-8) | (e.g., 50, 60, 70) | Specific values to be determined experimentally |
| Basic (e.g., pH 9-11) | (e.g., 50, 60, 70) | Specific values to be determined experimentally |
Visualizations
References
Technical Support Center: Optimizing Tolrestat for In Vitro Studies
Welcome to the technical support center for utilizing Tolrestat in your in vitro research. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols to effectively determine and optimize the concentration of this compound for various experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-competitive inhibitor of the enzyme Aldose Reductase (AR).[1] AR is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[2] In hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications. This compound's primary mechanism is to block this enzyme, thereby preventing the accumulation of sorbitol.
Q2: What is a typical effective concentration range for this compound in vitro?
A2: The effective concentration of this compound can vary significantly depending on the cell type, the specific AR enzyme source, and the experimental conditions. However, published data indicates that this compound is a potent inhibitor with an IC50 (the concentration required to inhibit 50% of enzyme activity) in the nanomolar range for purified enzymes and low micromolar range for cell-based assays. For example, the IC50 for bovine lens aldose reductase is approximately 35 nM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How do I prepare a stock solution of this compound? It is not readily soluble in water.
A3: this compound is poorly soluble in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). Prepare a stock solution (e.g., 10-50 mM) in 100% DMSO and store it at -20°C, protected from light. When treating your cells, dilute the DMSO stock directly into the cell culture medium to achieve the final desired concentration.
Q4: What is the maximum concentration of DMSO I can use in my cell culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines, but this can be cell-type dependent.[3] It is critical to include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO as your highest this compound dose, to account for any effects of the solvent itself.
Q5: How does the in vitro potency (IC50) of this compound relate to its in vivo efficacy?
A5: this compound is a carboxylic acid derivative, which means it is predominantly ionized at physiological pH. This negative charge can limit its ability to passively diffuse across cell membranes.[4] Consequently, its potent in vitro activity may not always translate directly to in vivo pharmacological potency, and higher concentrations might be required in cell culture to achieve the desired intracellular effect compared to what might be expected from purified enzyme assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | Concentration too low: The applied concentration is below the effective range for your specific cell system. | Perform a dose-response experiment with a wider range of concentrations (e.g., from 10 nM to 100 µM) to determine the IC50. |
| Drug degradation: this compound solution may have degraded due to improper storage (e.g., exposure to light or repeated freeze-thaw cycles). | Prepare a fresh stock solution of this compound. Store aliquots at -20°C and avoid repeated freeze-thaw cycles. | |
| Cell line insensitivity: The chosen cell line may have very low expression of Aldose Reductase or utilize alternative metabolic pathways. | Confirm AR expression in your cell line via Western Blot or qPCR. Consider using a cell line known to have functional AR activity. | |
| High cell death in all treated wells, including low concentrations | This compound cytotoxicity: The concentrations used may be in the toxic range for your specific cell line. | Determine the cytotoxic concentration 50% (CC50) by performing a cell viability assay (e.g., MTT, MTS) over a broad concentration range. The optimal working concentration should be well below the CC50.[4] |
| Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium is too high. | Ensure the final DMSO concentration does not exceed 0.5%, and preferably stays at or below 0.1%.[3] Always include a vehicle control (medium + DMSO) to assess solvent toxicity. | |
| Precipitate forms in the media after adding this compound | Poor solubility: The final concentration of this compound exceeds its solubility limit in the cell culture medium. | Do not dilute the DMSO stock in an aqueous buffer before adding it to the media. Add the small volume of concentrated DMSO stock directly to the final volume of cell culture medium and mix immediately and thoroughly. If precipitation persists, a lower final concentration may be necessary. |
| High variability between replicate wells | Uneven cell seeding: Inconsistent number of cells seeded per well. | Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into wells. |
| Inaccurate drug dilution: Errors during the serial dilution process. | Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. | |
| "Edge effect" in microplates: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media and drug concentration. | Avoid using the outer wells of the 96-well plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. |
Quantitative Data Summary
The inhibitory potency of this compound is highly dependent on the biological system being tested. The following table summarizes key quantitative values reported in the literature. Researchers should use these as a guideline and determine the precise values for their own experimental setup.
| Parameter | Value | System / Cell Type | Notes |
| IC50 | ~35 nM (3.5 x 10⁻⁸ M) | Purified Aldose Reductase (Bovine Lens) | Represents direct enzyme inhibition. |
| IC50 | ~30 nM (3 x 10⁻⁸ M) | Sorbitol formation in human Red Blood Cells (RBC) | A cell-based measure of AR inhibition. |
| Ki (Inhibition Constant) | Not specified, but determined to be Uncompetitive (UC) to aldehyde and Non-competitive (NC) to NADPH | Human Kidney Aldose Reductase | Describes the kinetic mechanism of inhibition.[1] |
| LD50 (Oral) | 980 mg/kg | Rat | In vivo acute toxicity value, not directly translatable to in vitro cytotoxicity (CC50). |
| LD50 (Oral) | 300 mg/kg | Mouse | In vivo acute toxicity value. |
Note: IC50 (Half-maximal inhibitory concentration), Ki (Inhibition constant), LD50 (Median lethal dose).
Experimental Protocols & Visualizations
Protocol 1: Determination of Optimal this compound Concentration using an MTT Assay
This protocol provides a step-by-step guide to determine the effective (IC50) and cytotoxic (CC50) concentrations of this compound in an adherent cell line.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
Your specific cell line and appropriate complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multi-channel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
This compound Preparation & Treatment:
-
Prepare a 50 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to prepare 2X working concentrations. Choose a wide range for the initial experiment (e.g., final concentrations from 10 nM to 100 µM).
-
Prepare a vehicle control (medium with the highest concentration of DMSO you will use, e.g., 0.2% if your highest drug concentration requires a 1:500 dilution).
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate this compound dilution or control medium to each well (in triplicate).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control cells (which represent 100% viability).
-
Plot the percentage of viability against the log of this compound concentration.
-
Use non-linear regression (dose-response, variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 or CC50 value.
-
Diagram 1: Experimental Workflow for Optimizing this compound Concentration
The following diagram outlines the logical steps a researcher should follow to determine the optimal working concentration of this compound for their in vitro experiments.
Caption: Workflow for determining the optimal this compound concentration.
Diagram 2: Aldose Reductase (Polyol) Signaling Pathway and this compound Inhibition
This diagram illustrates the biochemical pathway targeted by this compound. Under high glucose conditions, Aldose Reductase converts excess glucose to sorbitol, leading to osmotic stress and downstream signaling changes. This compound directly inhibits this initial step.
Caption: The inhibitory action of this compound on the Aldose Reductase pathway.
References
- 1. Inhibition kinetics of human kidney aldose and aldehyde reductases by aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. go.drugbank.com [go.drugbank.com]
Technical Support Center: Troubleshooting Tolrestat's Off-Target Effects in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with Tolrestat's off-target effects in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent aldose reductase (AR) inhibitor with an IC50 of approximately 35 nM.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.
Q2: What are the known major off-target effects of this compound?
The most significant off-target effect of this compound is its inhibition of aldehyde reductase (ALR1), which is structurally similar to aldose reductase. This lack of selectivity is a primary contributor to its observed toxicity. This compound was withdrawn from the market due to the risk of severe liver toxicity.[2]
Q3: Why am I observing high levels of cytotoxicity in my cell-based assay even at low concentrations of this compound?
Unexpected cytotoxicity can be a result of this compound's off-target inhibition of aldehyde reductase. Aldehyde reductases play a crucial role in detoxifying endogenous and exogenous aldehydes. Inhibition of this enzyme can lead to the accumulation of toxic aldehydes, inducing cellular stress and death.
Q4: Can this compound affect cellular signaling pathways?
Yes, this compound's off-target effects can modulate cellular signaling. For instance, it has been observed to influence Protein Kinase C (PKC) signaling. Additionally, by inhibiting the polyol pathway, this compound can affect the cellular NADPH/NADP+ ratio, which in turn can impact signaling pathways sensitive to oxidative stress.
Q5: How can I confirm that the observed effects in my assay are due to off-target activities of this compound?
To confirm off-target effects, you can perform several experiments:
-
Use a structurally different aldose reductase inhibitor: Comparing the effects of this compound with another AR inhibitor that has a different off-target profile can help distinguish between on-target and off-target effects.
-
Rescue experiments: If you hypothesize that the off-target effect is due to the inhibition of aldehyde reductase, you could try to supplement your cell culture with a downstream product of the aldehyde reductase pathway to see if it rescues the phenotype.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to verify the direct binding of this compound to its intended target (aldose reductase) and potentially identify other protein interactions within the cell.
Troubleshooting Guide
Here are some common issues encountered when using this compound in cell-based assays and steps to troubleshoot them:
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpectedly high cell death (cytotoxicity) | 1. Off-target inhibition of aldehyde reductase (ALR1): This leads to the accumulation of toxic aldehydes. 2. Induction of oxidative stress: Inhibition of the polyol pathway can alter the NADPH/NADP+ ratio, leading to increased reactive oxygen species (ROS). | 1. Perform a dose-response curve with both MTT and LDH assays: This will help determine the cytotoxic concentration range accurately. 2. Measure intracellular aldehyde levels: Use a commercially available kit to quantify aldehyde accumulation. 3. Assess oxidative stress: Use probes like DCFDA to measure intracellular ROS levels. 4. Co-treat with an antioxidant: Determine if an antioxidant like N-acetylcysteine (NAC) can rescue the cytotoxic phenotype. |
| Altered cellular signaling (e.g., changes in phosphorylation of key proteins) | 1. Off-target kinase inhibition: While not extensively documented, the possibility of this compound interacting with kinases cannot be ruled out. 2. Indirect effects via oxidative stress: Altered redox state can impact various signaling pathways, including MAPK and PKC pathways. | 1. Perform a kinase inhibitor profiling assay: Screen this compound against a panel of kinases to identify potential off-target interactions. 2. Investigate specific signaling pathways: Use western blotting to analyze the phosphorylation status of key signaling proteins in pathways like MAPK and PKC. 3. Use specific pathway inhibitors: Co-treat with known inhibitors of pathways that appear to be affected to see if the phenotype is rescued. |
| Inconsistent or irreproducible results | 1. Compound stability and solubility: this compound may degrade or precipitate in cell culture media over time. 2. Cell line variability: Different cell lines may have varying expression levels of aldose reductase, aldehyde reductase, and other potential off-targets. | 1. Check the stability of this compound in your specific cell culture media: Use analytical methods like HPLC to assess compound integrity over the course of your experiment. 2. Ensure complete solubilization of this compound: Use appropriate solvents and vortex thoroughly before adding to the media. 3. Characterize your cell line: Use techniques like qPCR or western blotting to determine the expression levels of key target and off-target proteins. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary target and a key off-target.
| Target | IC50 Value | Reference |
| Aldose Reductase (AR / AKR1B1) | 35 nM | [1] |
| Aldehyde Reductase (ALR1) | 720 nM | [2] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Here are detailed methodologies for key experiments to troubleshoot this compound's off-target effects.
Cell Viability Assessment: MTT Assay
This protocol is for assessing cell viability in adherent cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assessment: LDH Assay
This protocol is for assessing cytotoxicity in suspension cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)
-
Microplate reader
Procedure:
-
Seed suspension cells in a 96-well plate at a density of 10,000-50,000 cells/well.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Add the medium containing different concentrations of this compound to the cells. Include a vehicle control (DMSO), a no-treatment control (spontaneous LDH release), and a maximum LDH release control (cells lysed with the kit's lysis buffer).
-
Incubate the plate for the desired treatment duration at 37°C in a humidified incubator with 5% CO2.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for CETSA.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Thermal cycler or heating block
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against aldose reductase
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or this compound at a desired concentration for a specific time.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble aldose reductase in each sample by SDS-PAGE and Western blotting using a specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for troubleshooting unexpected cellular responses to this compound.
References
Technical Support Center: Mitigating Tolrestat-Induced Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Tolrestat-induced cytotoxicity in cell lines.
Introduction
This compound is an aldose reductase inhibitor that was developed for the treatment of diabetic complications.[1] However, it was withdrawn from the market in several countries due to the risk of severe liver toxicity.[1] For researchers studying the mechanisms of this toxicity or developing safer alternatives, understanding and mitigating its cytotoxic effects in vitro is crucial. This guide offers practical advice and protocols to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: While the precise mechanism of this compound-induced cytotoxicity is not fully elucidated in publicly available literature, drug-induced liver injury (DILI), in general, often involves the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.[2][3][4] It is hypothesized that this compound's cytotoxicity in liver cells follows a similar pathway.
Q2: Which cell lines are suitable for studying this compound's cytotoxicity?
A2: Liver-derived cell lines are the most relevant for studying hepatotoxicity. The HepG2 human hepatoma cell line is a commonly used model for in vitro toxicology studies.[5][6] Primary human hepatocytes are considered the gold standard for evaluating drug-induced liver toxicity as they exhibit higher metabolic activity and better represent in vivo liver conditions.[7]
Q3: What are the expected cytotoxic concentrations of this compound?
Q4: Can this compound-induced cytotoxicity be mitigated?
A4: Based on the general mechanisms of drug-induced liver injury, it is plausible that antioxidants could mitigate this compound-induced cytotoxicity. N-acetylcysteine (NAC) is a potent antioxidant and a precursor to glutathione (GSH), a major cellular antioxidant.[9][10] NAC has been shown to protect against cytotoxicity induced by other drugs that cause oxidative stress in hepatocytes.[11][12]
Troubleshooting Guides
Problem 1: High variability in cell viability assays (e.g., MTT assay).
-
Question: My MTT assay results for this compound-treated cells are highly variable between wells and experiments. What could be the cause?
-
Answer: High variability in MTT assays can stem from several factors:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during plating to achieve a uniform cell density across all wells.
-
Incomplete formazan solubilization: After the incubation with MTT, ensure the formazan crystals are completely dissolved by the solubilizing agent. Pipette up and down gently or use an orbital shaker.
-
Interference from this compound: Some compounds can interfere with the MTT assay. Run a control with this compound in cell-free medium to check for any direct reduction of MTT by the compound.
-
Phenol red and serum in media: Phenol red and serum can affect absorbance readings. Using serum-free media during the MTT incubation step can reduce background.
-
Problem 2: No significant cytotoxicity observed even at high concentrations of this compound.
-
Question: I am not observing any significant cell death in my chosen cell line even at high concentrations of this compound. Why might this be?
-
Answer: Several factors could contribute to a lack of observed cytotoxicity:
-
Cell line resistance: The chosen cell line might be resistant to this compound-induced toxicity. Consider using a more sensitive cell line, such as primary hepatocytes or a different liver-derived cell line.
-
Insufficient incubation time: Cytotoxic effects may be time-dependent. Extend the incubation period with this compound (e.g., 48 or 72 hours) and perform a time-course experiment.
-
Metabolic capacity of the cell line: Some cell lines may have low metabolic activity, particularly the cytochrome P450 enzymes that may be involved in metabolizing this compound to a more toxic compound.[11]
-
Experimental conditions: Ensure that the this compound is fully dissolved in the culture medium. The use of a suitable solvent like DMSO is common, but the final concentration of the solvent should be non-toxic to the cells.
-
Problem 3: Difficulty in determining the mode of cell death (apoptosis vs. necrosis).
-
Question: I see cell death, but I'm unsure if it's apoptosis or necrosis. How can I differentiate between the two?
-
Answer: To distinguish between apoptosis and necrosis, you can use a combination of assays:
-
Caspase activity assays: Apoptosis is a caspase-dependent process. Measuring the activity of key executioner caspases, like caspase-3, is a hallmark of apoptosis.[13]
-
Annexin V/Propidium Iodide (PI) staining: This flow cytometry-based assay can differentiate between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
LDH release assay: Lactate dehydrogenase (LDH) is released from cells with compromised membrane integrity, which is characteristic of necrosis.
-
Quantitative Data
Due to the limited availability of specific quantitative data for this compound-induced cytotoxicity in the public domain, the following tables are provided as templates for researchers to structure their own experimental data. For reference, IC50 values for other compounds in HepG2 cells are included.
Table 1: Reference IC50 Values of Various Drugs in HepG2 Cells
| Drug | Incubation Time (h) | IC50 (µM) | Reference |
| Doxorubicin | 72 | 1.1 | [6] |
| Sorafenib | 72 | 8.9 | [6] |
| Vanadium Complex | 24 | 100 | [5] |
| Vanadium Complex | 48 | 79 | [5] |
Table 2: Template for Recording Experimental IC50 Values of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HepG2 | 24 | |
| HepG2 | 48 | |
| HepG2 | 72 | |
| Primary Hepatocytes | 24 | |
| Primary Hepatocytes | 48 | |
| Primary Hepatocytes | 72 |
Table 3: Template for Evaluating the Efficacy of Mitigating Agents
| Cell Line | This compound Conc. (µM) | Mitigating Agent | Mitigating Agent Conc. | % Increase in Cell Viability |
| HepG2 | (e.g., IC50) | N-acetylcysteine | (e.g., 1 mM) | |
| HepG2 | (e.g., IC50) | Resveratrol | (e.g., 10 µM) | |
| Primary Hepatocytes | (e.g., IC50) | N-acetylcysteine | (e.g., 1 mM) | |
| Primary Hepatocytes | (e.g., IC50) | Resveratrol | (e.g., 10 µM) |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[2][11][14][15]
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Colorimetric Caspase-3 Activity Assay
This protocol is based on the cleavage of a colorimetric substrate by active caspase-3.[16][17]
Materials:
-
Cells treated with this compound
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
DTT (dithiothreitol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cells by treating them with this compound for the desired time.
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris.
-
Collect the supernatant (cytosolic extract).
-
-
Assay Reaction:
-
Add 50 µL of 2x Reaction Buffer (with DTT) to each well.
-
Add 50 µL of the cell lysate to the wells.
-
Add 5 µL of the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Absorbance Measurement:
-
Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of caspase-3 activity.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound | C16H14F3NO3S | CID 53359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanisms of drug induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial dysfunction in drug-induced hepatic steatosis: Recent findings and current concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms and Biomarkers of Apoptosis in Liver Disease and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Protective Effects of N-acetylcysteine Against the Statins Cytotoxicity in Freshly Isolated Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flutamide-induced cytotoxicity and oxidative stress in an in vitro rat hepatocyte system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Changes in glutathione homeostasis during liver regeneration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contributing roles of mitochondrial dysfunction and hepatocyte apoptosis in liver diseases through oxidative stress, post-translational modifications, inflammation, and intestinal barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound acts atypically as a competitive inhibitor of the thermostable aldo-keto reductase Tm1743 from Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overexpression of caspase-9 triggers its activation and apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: pH-Dependent Stability of Tolrestat for Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent stability of Tolrestat. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in aqueous solutions at different pH values?
A1: The major degradation pathway for this compound in solution is the hydrolysis of its trifluoromethyl moiety, which results in the formation of a dicarboxylic acid analogue.[1] This degradation process is subject to specific acid catalysis and neutral water catalysis.[1] In the solid state, the primary degradation route is the hydrolysis of the C=S bond of the thioamide group, leading to the formation of an oxo analogue.[1]
Q2: What is the optimal pH range for ensuring the stability of this compound in solution?
A2: Based on kinetic studies, this compound exhibits its greatest stability in the neutral pH range. The degradation rate is accelerated under both acidic and alkaline conditions. Specifically, the pH-rate profile shows an increase in degradation at lower pH values (specific acid catalysis) and a baseline degradation rate in neutral solutions (neutral water catalysis).[1]
Q3: Does the type of buffer used in the formulation affect the stability of this compound?
A3: Studies have shown that there is no significant buffer effect on the degradation of this compound in solution.[1] This suggests that the degradation is primarily influenced by the pH of the solution (i.e., the concentration of hydronium and hydroxide ions) rather than the specific chemical composition of the buffer system.
Q4: What analytical techniques are most suitable for monitoring the pH-dependent stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most commonly used and effective technique for studying the stability of this compound.[1][2] An HPLC method can separate this compound from its degradation products, allowing for accurate quantification of the parent drug and the formation of impurities over time. Ultraviolet (UV) spectrophotometry can also be used, but HPLC offers superior specificity and sensitivity.[2]
Q5: Are there any other environmental factors, besides pH, that can significantly impact this compound's stability?
A5: Yes, exposure to fluorescent and UV light can lead to the degradation of this compound in both solution and solid states, producing similar degradation products as observed in thermal degradation studies.[1] However, the presence of oxygen does not appear to have a significant effect on its degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound potency in solution. | The pH of the solution may be too acidic or too alkaline. | Adjust the pH of your formulation to a neutral range (around pH 7). Use a pH meter to verify the pH before and during your experiment. |
| The solution is being exposed to light. | Protect your this compound solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Conduct experiments under controlled lighting conditions. | |
| The storage temperature is too high. | Store stock solutions and experimental samples at recommended temperatures, typically refrigerated (2-8 °C) or frozen, to minimize thermal degradation. | |
| Inconsistent or non-reproducible stability data. | Inaccurate pH measurement or control. | Calibrate your pH meter regularly with fresh, certified buffer standards. Ensure the pH of each sample is accurately measured and recorded. |
| Improper sample handling and preparation. | Use calibrated pipettes and follow a standardized procedure for sample dilution and preparation to minimize variability. | |
| Contamination of the sample or reagents. | Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned and free of contaminants. | |
| Appearance of unexpected peaks in the HPLC chromatogram. | Formation of unknown degradation products. | This could indicate a different degradation pathway under your specific experimental conditions. Consider performing forced degradation studies under various stress conditions (e.g., oxidation, different temperatures) to intentionally generate and identify potential degradation products. Use a mass spectrometer (LC-MS) for structural elucidation of the unknown peaks. |
| Interaction with excipients in the formulation. | If your formulation contains other components, they may be interacting with this compound. Analyze each component individually and in combination to identify any potential interactions. | |
| Poor peak shape or resolution in the HPLC analysis. | Inappropriate HPLC method parameters. | Optimize the mobile phase composition, pH, column type, and temperature to achieve better separation of this compound and its degradation products. |
| Column degradation. | Ensure the column is properly washed and stored according to the manufacturer's instructions. If the performance continues to decline, replace the column. |
Quantitative Data on pH-Dependent Stability
The following table summarizes representative data on the pseudo-first-order degradation rate constants (k) of this compound at various pH values. This data is based on the qualitative descriptions of specific acid and neutral water catalysis and is intended for illustrative purposes in experimental design.
| pH | Temperature (°C) | Pseudo-First-Order Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 37 | 0.045 | 15.4 |
| 3.0 | 37 | 0.023 | 30.1 |
| 4.0 | 37 | 0.012 | 57.8 |
| 5.0 | 37 | 0.008 | 86.6 |
| 6.0 | 37 | 0.006 | 115.5 |
| 7.0 | 37 | 0.005 | 138.6 |
| 8.0 | 37 | 0.007 | 99.0 |
| 9.0 | 37 | 0.015 | 46.2 |
| 10.0 | 37 | 0.032 | 21.7 |
Note: This data is representative and intended for guidance. Actual degradation rates may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed Protocol for a pH-Dependent Stability Study of this compound using HPLC
This protocol outlines a typical procedure for assessing the stability of this compound in solutions of varying pH.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile and methanol
-
Purified water (e.g., Milli-Q or equivalent)
-
Buffer salts (e.g., potassium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate, sodium borate)
-
Acids and bases for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)
-
Calibrated pH meter and electrode
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Amber HPLC vials
2. Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, and 10).
-
For example, for a pH 7 phosphate buffer, dissolve appropriate amounts of monobasic and dibasic potassium phosphate in purified water to achieve the target pH.
-
Adjust the final pH of each buffer solution using small amounts of acid or base as needed.
3. Preparation of this compound Stock and Sample Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Prepare a sufficient volume of each sample solution to allow for multiple time-point analyses.
-
Transfer the sample solutions into amber HPLC vials and cap them securely.
4. Stability Study Conditions:
-
Place the vials in a temperature-controlled environment (e.g., an incubator set at 37°C).
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample vial for HPLC analysis.
5. HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0) in a gradient or isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for this compound (e.g., around 300 nm).
-
Injection Volume: 20 µL
-
Inject the samples from each time point and record the chromatograms.
6. Data Analysis:
-
Identify and integrate the peak corresponding to this compound in each chromatogram.
-
Calculate the concentration of this compound remaining at each time point relative to the initial concentration (time zero).
-
Plot the natural logarithm of the remaining this compound concentration versus time for each pH.
-
Determine the pseudo-first-order degradation rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t₁/₂) for this compound at each pH using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Experimental workflow for a pH-dependent stability study.
Caption: Major degradation pathways of this compound.
References
Strategies to minimize Tolrestat degradation during storage
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to minimize the degradation of Tolrestat during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term stability, solid, crystalline this compound should be stored at -20°C.[1][2] Under these conditions, it is reported to be stable for at least four years.[1][2]
Q2: How should I prepare and store this compound solutions?
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] Stock solutions can be prepared in these solvents and should be purged with an inert gas.[1] For biological experiments, further dilutions into aqueous buffers or isotonic saline should be made just prior to use.[1] It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability in aqueous environments.[1]
Q3: What are the primary degradation pathways for this compound?
This compound degradation is primarily influenced by its physical state (solid vs. solution) and environmental factors.
-
In solution: The major degradation pathway is the hydrolysis of the trifluoromethyl moiety, leading to the formation of a dicarboxylic acid analog.[3]
-
In the solid-state: The primary degradation route is the hydrolysis of the C=S bond in the thioamide moiety, resulting in the formation of an oxo analog.[3]
Q4: Is this compound sensitive to light?
Yes, this compound is sensitive to light. Exposure to both fluorescent and UV light can cause degradation in both solution and solid forms.[3] The degradation products generated from photodecomposition are similar to those from thermal degradation.[3] Therefore, it is crucial to protect this compound from light during storage and handling.
Q5: Does pH affect the stability of this compound in solution?
Yes, the degradation of this compound in solution is pH-dependent and follows pseudo-first-order kinetics. The pH-rate profile indicates specific acid catalysis and neutral water catalysis contribute to its degradation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low potency of this compound solution | Degradation due to improper storage. | Prepare fresh solutions daily. Avoid storing aqueous solutions for more than 24 hours.[1] Store stock solutions in organic solvents at -20°C or -80°C and purge with an inert gas.[4][5] |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | Protect samples from light. Ensure the pH of the solution is appropriate for short-term stability. Perform a forced degradation study to identify potential degradation products. |
| Inconsistent experimental results | Instability of this compound under experimental conditions. | Evaluate the compatibility of this compound with other reagents and buffers in your assay. Minimize the time this compound is in an aqueous solution. |
Quantitative Data on this compound Degradation
| Condition | Parameter | Expected Outcome | Rationale |
| pH (in solution) | pH 2-4 | Increased degradation rate | Acid-catalyzed hydrolysis of the trifluoromethyl group is a major degradation pathway.[3] |
| pH 5-7 | Moderate degradation rate | Neutral water catalysis contributes to hydrolysis.[3] | |
| pH > 7 | Increased degradation rate | Base-catalyzed hydrolysis may also occur. | |
| Temperature | 4°C | Slow degradation | Lower temperatures slow down chemical reactions. |
| 25°C (Room Temp) | Moderate degradation | Thermal degradation can occur. | |
| 40°C and above | Accelerated degradation | Higher temperatures significantly increase the rate of hydrolysis. | |
| Light Exposure | Amber vials/darkness | Minimized degradation | Protects from photolytic degradation.[3] |
| Ambient light | Moderate degradation | Fluorescent light can induce degradation.[3] | |
| UV light | Rapid degradation | High-energy UV light accelerates the formation of degradation products.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid this compound powder at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid this compound powder and a solution of this compound to UV light (254 nm) and fluorescent light for a defined period (e.g., 24 hours).
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a representative HPLC method suitable for separating this compound from its potential degradation products. Method optimization and validation are required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase it.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV spectrophotometer at a wavelength of 227 nm.[1][2]
-
Injection Volume: 10 µL.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Determination of this compound, a novel aldose reductase inhibitor, in serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Degradation kinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Validation & Comparative
Tolrestat's Inhibitory Power on Aldose Reductase: A Comparative Analysis
For researchers and professionals in drug development, understanding the efficacy of aldose reductase inhibitors is crucial for advancing therapies against diabetic complications. This guide provides a detailed comparison of Tolrestat's inhibitory effect on aldose reductase against other notable inhibitors, supported by quantitative data and experimental protocols.
This compound is a potent, non-competitive inhibitor of aldose reductase, an enzyme pivotal in the polyol pathway.[1] Under hyperglycemic conditions, this pathway contributes to the development of diabetic complications such as neuropathy, nephropathy, and retinopathy. By blocking aldose reductase, this compound aims to mitigate the pathological effects of excessive sorbitol accumulation within cells.
Comparative Efficacy of Aldose Reductase Inhibitors
The inhibitory potential of various compounds against aldose reductase is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. The following table summarizes the in vitro IC50 values for this compound and other well-established aldose reductase inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the substrate used in the assay.[2]
| Inhibitor | IC50 (µM) | Substrate | Source |
| This compound | 0.015 | DL-Glyceraldehyde | [1] |
| Epalrestat | 0.012 - 0.021 | DL-Glyceraldehyde | [1] |
| Sorbinil | 0.26 - 1.4 | DL-Glyceraldehyde / Glucose | [1][2] |
| Zopolrestat | 0.0031 | Not Specified | [3][4][5] |
| Fidarestat | 0.018 | DL-Glyceraldehyde | [1] |
Note: The IC50 values presented are for comparative purposes and were obtained from various in vitro studies. Direct comparison may be limited by differences in experimental methodologies.
Aldose Reductase Signaling Pathway and Inhibition
The diagram below illustrates the polyol pathway and the mechanism of action for aldose reductase inhibitors like this compound.
Figure 1. The polyol pathway and the inhibitory action of this compound on aldose reductase.
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against aldose reductase.
1. Enzyme and Substrate Preparation:
-
Enzyme Source: Aldose reductase can be purified from various sources, such as bovine lenses or rat kidneys, or a recombinant human aldose reductase can be used.
-
Substrate: DL-glyceraldehyde is commonly used as the substrate. A stock solution is prepared in a suitable buffer (e.g., phosphate buffer).
2. Assay Procedure:
-
The reaction mixture typically contains phosphate buffer (pH 6.2), NADPH (cofactor), the test inhibitor (dissolved in a suitable solvent like DMSO), and the aldose reductase enzyme.
-
The components are pre-incubated at a specific temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the substrate (DL-glyceraldehyde).
3. Data Measurement:
-
The activity of aldose reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
4. IC50 Determination:
-
The percentage of inhibition is calculated for various concentrations of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound demonstrates potent inhibition of aldose reductase in vitro, with an IC50 value in the nanomolar range. When compared to other inhibitors, its potency is comparable to that of Epalrestat and Fidarestat, and significantly greater than that of Sorbinil. Zopolrestat appears to be one of the most potent inhibitors based on available data. The provided experimental protocol offers a framework for researchers to validate and compare the inhibitory effects of these and other novel compounds. This information is vital for the rational design and development of more effective therapies targeting the complications of diabetes. However, it is important to consider that in vitro potency does not always translate directly to in vivo efficacy and safety, as evidenced by the withdrawal of this compound from the market due to toxicity concerns.[6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparison of aldose reductase inhibitors in vitro. Effects of enzyme purification and substrate type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zopolrestat | Reductase | TargetMol [targetmol.com]
- 6. brieflands.com [brieflands.com]
A Comparative Guide to Aldose Reductase Inhibitors: Tolrestat vs. Sorbinil
This guide provides an objective comparison of the aldose reductase inhibitors (ARIs) Tolrestat and Sorbinil, focusing on their performance, mechanism of action, and data from key experimental and clinical studies. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, such as in diabetes mellitus, the increased activity of this pathway is implicated in the pathogenesis of long-term diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts.[2][3] ARIs are designed to block this enzyme, thereby preventing the accumulation of sorbitol and mitigating cellular damage.[4][5]
Mechanism of Action: The Polyol Pathway
The polyol pathway is a two-step metabolic route that converts glucose into fructose.[6]
-
Aldose Reductase (AR) : In the presence of high glucose levels, AR reduces glucose to sorbitol, a sugar alcohol. This reaction consumes the cofactor NADPH.[6][7]
-
Sorbitol Dehydrogenase (SDH) : Sorbitol is subsequently oxidized to fructose by SDH, using NAD+ as a cofactor.[8]
In insulin-independent tissues like nerves, the retina, and kidneys, excess glucose freely enters the cells, activating the polyol pathway.[6] The resulting accumulation of sorbitol causes osmotic stress, leading to cell swelling and damage.[7] The depletion of NADPH during this process also contributes to oxidative stress, further exacerbating tissue injury.[9] Aldose reductase inhibitors like this compound and Sorbinil competitively block the active site of the AR enzyme, preventing the conversion of glucose to sorbitol and interrupting this pathological cascade.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. What are ALDOS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Sorbinil, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyol pathway - Wikipedia [en.wikipedia.org]
- 7. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Computational screening identifies selective aldose reductase inhibitors with strong efficacy and limited off target interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review [mdpi.com]
A Comparative Guide to the Efficacy of Tolrestat and Next-Generation Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation aldose reductase inhibitor (ARI), Tolrestat, with next-generation ARIs, including Epalrestat, Ranirestat, and Fidarestat. The information is supported by experimental data to assist researchers and drug development professionals in understanding the landscape of aldose reductase inhibition for the potential treatment of diabetic complications.
Introduction to Aldose Reductase Inhibitors
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. Aldose reductase inhibitors (ARIs) are a class of drugs that target this enzyme to mitigate these complications.
This compound, an early ARI, was approved in several countries for the management of diabetic complications but was later withdrawn from the market due to concerns about severe liver toxicity.[1][2] This led to the development of next-generation ARIs with potentially improved efficacy and safety profiles. This guide focuses on a comparative analysis of this compound and prominent next-generation ARIs: Epalrestat, Ranirestat, and Fidarestat.
Efficacy Comparison: this compound vs. Next-Generation ARIs
Direct comparative clinical trials between this compound and next-generation ARIs are limited. However, an assessment of their relative efficacy can be made by examining their performance in individual clinical trials against placebos and through available preclinical comparative data.
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. While direct comparative studies are scarce, available data suggests that next-generation ARIs possess potent inhibitory activity against aldose reductase. For instance, one study highlighted that Ranirestat has a stronger inhibitory activity on aldose reductase than Epalrestat.[3]
Table 1: In Vitro Aldose Reductase Inhibitory Activity (IC50)
| Aldose Reductase Inhibitor | IC50 (Human Recombinant) | Citation(s) |
| This compound | Data not consistently reported in recent comparative studies | |
| Epalrestat | Varies by study | [3] |
| Ranirestat | Varies by study; shown to be more potent than Epalrestat in one study | [3] |
| Fidarestat | Varies by study |
Note: IC50 values can vary depending on the assay conditions. The table reflects the general understanding from the available literature.
Clinical Efficacy in Diabetic Neuropathy
The primary clinical application for ARIs has been the treatment of diabetic peripheral neuropathy. Efficacy is typically assessed through changes in nerve conduction velocity (NCV), subjective symptom scores, and vibration perception threshold (VPT).
Table 2: Summary of Clinical Efficacy in Diabetic Neuropathy
| Aldose Reductase Inhibitor | Key Efficacy Findings | Citation(s) |
| This compound | Showed modest improvements in nerve conduction velocity and paresthetic symptoms compared to placebo. Withdrawn due to toxicity. | [4][5] |
| Epalrestat | Demonstrated improvements in nerve conduction velocity, subjective symptoms (numbness, burning sensation, cramps), and vibration perception threshold compared to placebo or other active comparators like methylcobalamin.[6][7][8] | [6][7][8] |
| Ranirestat | Showed significant improvements in nerve conduction velocity in multiple studies.[9][10] However, it did not always translate to significant improvements in clinical symptoms (modified Toronto Clinical Neuropathy Score) compared to placebo.[9] | [9][10] |
| Fidarestat | Significantly improved several electrophysiological measures and subjective symptoms of diabetic neuropathy compared to placebo.[11][12] | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of ARI efficacy.
Measurement of Nerve Conduction Velocity (NCV)
Nerve conduction studies are objective and reproducible electrophysiological tests that measure the speed at which an electrical impulse travels along a nerve.[13]
-
Procedure:
-
Patient Preparation: The patient is positioned comfortably, and the skin temperature over the nerve to be tested is maintained at a standard level (typically 32-34°C) to ensure accurate and reproducible results.
-
Stimulation: A stimulating electrode is placed on the skin over the nerve at one point. A mild electrical impulse is delivered to stimulate the nerve.
-
Recording: A recording electrode is placed at a second point along the nerve. The time it takes for the electrical impulse to travel between the two points is measured.
-
Calculation: The nerve conduction velocity is calculated by dividing the distance between the stimulating and recording electrodes by the time taken for the impulse to travel that distance (Velocity = Distance / Time).
-
-
Nerves Commonly Tested: Median, ulnar, peroneal, and tibial nerves are commonly assessed for both motor and sensory conduction.[14]
Assessment of Subjective Symptoms
Validated questionnaires are used to quantify the subjective symptoms of diabetic neuropathy, such as pain, numbness, and burning sensations.
-
Michigan Neuropathy Screening Instrument (MNSI):
-
Description: A two-part screening tool. The first part is a 15-item self-administered questionnaire about foot sensation. The second part is a brief physical examination of the feet.[11]
-
Scoring: A higher score on the questionnaire indicates more severe neuropathic symptoms. The physical assessment is scored based on abnormalities in appearance, ulceration, ankle reflexes, and vibration perception.
-
-
Toronto Clinical Neuropathy Score (TCSS):
-
Description: A clinician-administered scoring system that evaluates symptoms, sensory tests, and reflexes.
-
Scoring: The total score ranges from 0 to 19, with higher scores indicating more severe neuropathy. The score is used to grade the severity of neuropathy as none, mild, moderate, or severe.
-
Quantification of Sorbitol Accumulation in Tissues
Measuring the accumulation of sorbitol in tissues like nerves and red blood cells provides a direct indication of the biochemical efficacy of an ARI.
-
Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for quantifying polyols like sorbitol.[1]
-
High-Performance Liquid Chromatography (HPLC): Another widely used method for the separation and quantification of sorbitol in biological samples.
-
Enzymatic Assays: These assays utilize the enzyme sorbitol dehydrogenase to measure sorbitol levels. However, they can be less specific than chromatographic methods.[1]
-
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological pathways and experimental processes can aid in understanding the mechanism of action and evaluation of ARIs.
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Caption: A generalized workflow for a clinical trial evaluating the efficacy of an ARI.
Conclusion
While this compound represented an early attempt to therapeutically target the polyol pathway, its clinical use was halted due to safety concerns. The development of next-generation ARIs such as Epalrestat, Ranirestat, and Fidarestat has demonstrated continued interest in this therapeutic strategy. These newer agents have shown varying degrees of efficacy in improving nerve conduction velocity and subjective symptoms of diabetic neuropathy in clinical trials.
For researchers and drug development professionals, the focus remains on identifying ARIs with a favorable balance of efficacy and safety. Future research may involve head-to-head clinical trials of these next-generation agents and the development of novel ARIs with improved pharmacokinetic and pharmacodynamic properties. The experimental protocols and efficacy data summarized in this guide provide a foundation for the continued evaluation and development of this class of therapeutic agents.
References
- 1. This compound kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Effects of Long-Term Treatment with Ranirestat, a Potent Aldose Reductase Inhibitor, on Diabetic Cataract and Neuropathy in Spontaneously Diabetic Torii Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. repository.niddk.nih.gov [repository.niddk.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. repository.niddk.nih.gov [repository.niddk.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Inhibition kinetics of human kidney aldose and aldehyde reductases by aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Tolrestat's Efficacy in Diverse Diabetic Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tolrestat's performance in various diabetic models, juxtaposed with other aldose reductase inhibitors. The information is supported by experimental data and detailed methodologies to aid in the evaluation and design of future studies in diabetic complications.
This compound, a potent aldose reductase inhibitor, has demonstrated efficacy in ameliorating diabetic complications by targeting the polyol pathway. This pathway, activated by hyperglycemia, leads to the accumulation of sorbitol and fructose in tissues, contributing to cellular stress and the pathogenesis of diabetic neuropathy, nephropathy, and retinopathy. This guide synthesizes data from multiple studies to cross-validate the effects of this compound across different preclinical and clinical models of diabetes.
The Polyol Pathway and Aldose Reductase Inhibition
Under hyperglycemic conditions, the enzyme aldose reductase converts excess glucose into sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of these polyols, along with the concomitant depletion of myo-inositol and reduction in Na+/K+-ATPase activity, is a key mechanism underlying the development of diabetic complications. Aldose reductase inhibitors (ARIs) like this compound aim to block the first and rate-limiting step of this pathway, thereby preventing the downstream pathological consequences.
Comparative Efficacy of this compound in a Streptozotocin-Induced Diabetic Rat Model
The streptozotocin (STZ)-induced diabetic rat is a widely used model for type 1 diabetes, characterized by hyperglycemia resulting from pancreatic β-cell destruction. Studies in this model have provided significant insights into the efficacy of this compound.
Biochemical Effects in Sciatic Nerve
In STZ-diabetic rats, this compound has been shown to dose-dependently reduce the accumulation of sorbitol and fructose in the sciatic nerve. This is a direct measure of its target engagement and efficacy in inhibiting the polyol pathway.
| Parameter | Diabetic Control | This compound (7 mg/kg/day) | This compound (35 mg/kg/day) | Non-Diabetic Control |
| Sciatic Nerve Sorbitol | ~13-fold increase | 32-50% attenuation | Suppressed below non-diabetic level | Baseline |
| Sciatic Nerve Fructose | ~4-fold increase | 32-50% attenuation | Suppressed below non-diabetic level | Baseline |
| Nerve Myo-inositol | 58% deficit | - | Partially corrected (32%) | Baseline |
Table 1: Biochemical effects of this compound on sciatic nerve in STZ-diabetic rats after one month of treatment.[1]
Functional Improvements in Nerve and Kidney
The biochemical corrections induced by this compound translate into functional improvements in diabetic complications.
| Parameter | Diabetic Control | This compound (7 mg/kg/day) | This compound (35 mg/kg/day) | Non-Diabetic Control |
| Sciatic Motor Nerve Conduction Velocity (MNCV) | 21% reduction | 23% correction | 84% correction | Baseline |
| Endoneurial Blood Flow | 44-52% reduction | 39% correction | Within non-diabetic range | Baseline |
| Urinary Albumin Excretion (UAE) | 4.7-fold increase | - | Prevented increase | Baseline |
Table 2: Functional improvements with this compound in STZ-diabetic rats. MNCV and blood flow data are after one month of treatment[1], while UAE data is from a six-month study with a 25 mg/kg/day dose.[2]
Comparison with Other Aldose Reductase Inhibitors
While direct head-to-head comparative studies are limited, data from separate studies in STZ-diabetic rats allow for an indirect comparison of this compound with other ARIs like Sorbinil and Epalrestat.
| Aldose Reductase Inhibitor | Model | Key Findings |
| This compound | STZ-Diabetic Rats | Dose-dependently corrects reduced MNCV and endoneurial blood flow; prevents increased urinary albumin excretion.[1][2] |
| Sorbinil | STZ-Diabetic Rats | Prevents the fall in nerve Na+/K+-ATPase activity and improves MNCV; prevents the 10-fold increase in nerve sorbitol.[2][3] |
| Epalrestat | STZ-Diabetic Rats | Prevents renal hypofunction and mesangial expansion; improves erectile function by upregulating NGF and nNOS.[4][5] |
Table 3: Comparison of this compound with other aldose reductase inhibitors in STZ-diabetic rat models.
It is important to note that the experimental conditions and dosages may vary between these studies, making direct comparisons challenging. However, the findings consistently point to the beneficial effects of aldose reductase inhibition in mitigating diabetic complications in this model.
This compound in Spontaneously Diabetic Animal Models
Cross-validation in spontaneously diabetic models, which more closely mimic human type 2 diabetes, is crucial. However, there is a notable lack of published studies specifically evaluating this compound in models such as the BioBreeding (BB) rat (a model for autoimmune type 1 diabetes), the Goto-Kakizaki (GK) rat (a non-obese model of type 2 diabetes), or the Zucker Diabetic Fatty (ZDF) rat (an obese model of type 2 diabetes). This represents a significant gap in the preclinical evaluation of this compound and an opportunity for future research.
Experimental Protocols
Induction of Diabetes with Streptozotocin
A common method for inducing type 1 diabetes in rats involves a single intraperitoneal injection of streptozotocin (STZ) at a dose of 60-65 mg/kg body weight, dissolved in a citrate buffer (pH 4.5). Animals are typically fasted overnight before STZ administration. To counteract the initial hypoglycemic phase, a 10% sucrose solution is often provided in the drinking water for the first 24-48 hours post-injection. Blood glucose levels are monitored, and rats with sustained hyperglycemia (e.g., >250 mg/dL) are considered diabetic and used for subsequent studies.
Measurement of Nerve Conduction Velocity (NCV)
NCV is a key functional measure of peripheral nerve health. In rats, this is typically performed under anesthesia. For sciatic motor NCV, the nerve is stimulated at two points (e.g., the sciatic notch and the ankle), and the resulting muscle action potentials are recorded from the plantar muscles of the paw. The distance between the stimulation points and the difference in the latencies of the evoked responses are used to calculate the conduction velocity (in m/s).
Biochemical Assays for Sorbitol and Fructose
Tissue levels of sorbitol and fructose are quantified to assess the activity of the polyol pathway. Tissues (e.g., sciatic nerve) are excised, homogenized, and deproteinized. The resulting extracts are then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with appropriate standards to determine the concentrations of sorbitol and fructose.
Conclusion
The available data strongly support the efficacy of this compound in mitigating biochemical and functional deficits in the streptozotocin-induced diabetic rat model of type 1 diabetes. Its effects on reducing polyol accumulation and improving nerve conduction and renal function are well-documented. While indirect comparisons with other aldose reductase inhibitors like Sorbinil and Epalrestat suggest a similar mechanism of action and beneficial outcomes, direct comparative studies are needed for a more definitive assessment of their relative potencies and efficacies. A significant knowledge gap exists regarding the performance of this compound in spontaneously diabetic models of type 2 diabetes. Future research should focus on evaluating this compound in these more clinically relevant models to further validate its therapeutic potential for a broader range of diabetic patients.
References
- 1. Decreased endoneurial fluid electrolytes in normal rat sciatic nerve after aldose reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of sorbinil in diabetic peripheral nerve. Relationship of polyol (sorbitol) pathway inhibition to a myo-inositol-mediated defect in sodium-potassium ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stork: The effects of sorbinil on peripheral nerve conduction velocity, polyol concentrations and morphology in the streptozotocin-diabetic rat [storkapp.me]
- 4. The effects of sorbinil on peripheral nerve conduction velocity, polyol concentrations and morphology in the streptozotocin-diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of an aldose reductase inhibitor (Epalrestat) on diabetic nephropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Historical Efficacy Studies of Tolrestat: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of historical efficacy data for Tolrestat and other aldose reductase inhibitors (ARIs) in the treatment of diabetic neuropathy. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and advancement of these pivotal studies.
This compound, an aldose reductase inhibitor, was historically investigated for its potential to mitigate diabetic complications, particularly diabetic neuropathy. By inhibiting aldose reductase, the first and rate-limiting enzyme in the polyol pathway, this compound aimed to prevent the accumulation of sorbitol in tissues, a key factor implicated in nerve damage in hyperglycemic states. While this compound was marketed in several countries, it was later withdrawn due to safety concerns, including severe liver toxicity.[1] Despite its withdrawal, the historical clinical trial data for this compound and other ARIs provide valuable insights into the therapeutic potential of targeting the polyol pathway.
This guide summarizes the quantitative efficacy data from key historical studies of this compound and compares it with other ARIs, including Epalrestat, Sorbinil, Fidarestat, and Ranirestat. Detailed methodologies for the primary endpoint in these studies, nerve conduction velocity (NCV), are provided, along with a visual representation of the underlying signaling pathway.
Comparative Efficacy of Aldose Reductase Inhibitors
The primary measure of efficacy in historical trials of aldose reductase inhibitors for diabetic neuropathy was the change in nerve conduction velocity (NCV). An increase in NCV is indicative of improved nerve function. The following table summarizes the key quantitative findings from various clinical trials.
| Drug | Study Duration | Patient Population | Key Efficacy Endpoint | Result | p-value |
| This compound | 52 Weeks | Symptomatic Diabetic Neuropathy | Change in Tibial Motor NCV | Significant improvement vs. placebo[2] | < 0.05 |
| 52 Weeks | Symptomatic Diabetic Neuropathy | Change in Peroneal Motor NCV | Significant improvement vs. placebo[2] | < 0.05 | |
| 24-52 Weeks | Diabetic Peripheral Neuropathy | Reduction in risk of NCV loss (≥1 m/s) | >40% risk reduction vs. placebo[3] | - | |
| Epalrestat | 3 Years | Diabetic Peripheral Neuropathy | Between-group difference in Median MNCV change | 1.6 m/s improvement vs. control[4] | < 0.001 |
| 12 Weeks | Diabetic Neuropathy | Change in Peroneal Motor NCV | 1.6 ± 0.6 m/s increase[5] | < 0.01 | |
| Sorbinil | 12 Months | Symptomatic Diabetic Neuropathy | Change in Motor and Sensory NCV | No significant effect vs. placebo[6][7] | NS |
| 6 Months | Asymptomatic Diabetic Neuropathy | Change in Peripheral NCV | No significant improvement vs. placebo[8] | NS | |
| Fidarestat | 52 Weeks | Diabetic Peripheral Neuropathy | Change in Median Nerve FCV | Significant improvement vs. placebo[3] | < 0.05 |
| 52 Weeks | Diabetic Peripheral Neuropathy | Change in Tibial Motor NCV | +0.8 ± 0.3 m/s improvement vs. placebo[7][9] | < 0.0001 | |
| Ranirestat | 52 Weeks | Diabetic Polyneuropathy | Difference in Tibial Motor NCV change | 0.52 m/s increase vs. placebo[10][11] | 0.021 |
| 60 Weeks | Diabetic Sensorimotor Polyneuropathy | Improvement in Peroneal Motor NCV (20 mg/day) | Statistically significant improvement[12] | < 0.05 |
MNCV: Motor Nerve Conduction Velocity; FCV: F-wave Conduction Velocity; NS: Not Significant. Note: The results presented are from different studies with varying designs and patient populations, and direct cross-study comparisons should be made with caution.
Experimental Protocols
The following section details the methodology for a key experiment cited in the historical studies: the measurement of nerve conduction velocity.
Protocol for Nerve Conduction Velocity (NCV) Measurement
Objective: To quantitatively assess the speed of electrical impulse transmission along a peripheral nerve.
Materials:
-
Electromyography (EMG) machine with nerve conduction study capabilities
-
Surface stimulating electrodes
-
Surface recording electrodes (active and reference)
-
Ground electrode
-
Conductive gel or paste
-
Skin thermometer
-
Measuring tape
Procedure:
-
Patient Preparation:
-
Ensure the patient is in a relaxed and comfortable position, either sitting or lying down.[13]
-
Maintain a normal body temperature, as low temperatures can slow nerve conduction. The limb temperature should be maintained above 32°C.[14]
-
Clean the skin over the areas of electrode placement to reduce impedance.[15]
-
Instruct the patient to avoid applying lotions or oils to the skin on the day of the test.[13]
-
-
Electrode Placement (Example: Peroneal Motor Nerve):
-
Recording Electrodes:
-
Ground Electrode:
-
Place the ground electrode on the dorsum of the foot, between the stimulating and recording electrodes.[18]
-
-
Stimulating Electrodes:
-
The nerve is stimulated at two points along its course:
-
Distal stimulation: At the ankle.
-
Proximal stimulation: Just below the head of the fibula.[16]
-
-
-
-
Stimulation and Recording:
-
Apply a brief square-wave electrical stimulus (0.1 to 0.2 ms duration) to the nerve via the stimulating electrodes.[14]
-
Begin with a low-intensity stimulus and gradually increase it until a supramaximal response (the compound muscle action potential, or CMAP) is obtained and does not increase further with increased stimulation intensity.[14]
-
Record the latency (time from stimulus to the onset of the CMAP) and the amplitude (baseline to the negative peak) of the CMAP for both proximal and distal stimulation points.[13]
-
-
Data Analysis:
Visualizations
Signaling Pathway
The therapeutic target of this compound and other aldose reductase inhibitors is the polyol pathway of glucose metabolism. Under hyperglycemic conditions, excess glucose is shunted into this pathway, leading to the accumulation of sorbitol and subsequent cellular damage.
Caption: The Polyol Pathway and the Mechanism of Action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of an aldose reductase inhibitor in treating diabetic neuropathy.
Caption: A typical workflow for a randomized, placebo-controlled clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. A multicentre trial of the aldose-reductase inhibitor, this compound, in patients with symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Effects of an aldose reductase inhibitor, epalrestat, on diabetic neuropathy. Clinical benefit and indication for the drug assessed from the results of a placebo-controlled double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and neurophysiological studies with the aldose reductase inhibitor, sorbinil, in symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is Nerve Electrophysiology a Robust Primary Endpoint in Clinical Trials of Treatments for Diabetic Peripheral Neuropathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. mdpi.com [mdpi.com]
- 10. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double‐blind placebo‐controlled study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. synapse.koreamed.org [synapse.koreamed.org]
- 14. mldinitiative.com [mldinitiative.com]
- 15. racgp.org.au [racgp.org.au]
- 16. thepnrr.org [thepnrr.org]
- 17. Nerve Conduction Studies | PM&R KnowledgeNow [now.aapmr.org]
- 18. Nerve Conduction Studies and Electromyography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Long-Term Effects of Tolrestat on Nerve Function: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tolrestat's long-term efficacy on nerve function in diabetic neuropathy against alternative treatments. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
This compound, an aldose reductase inhibitor, was developed to mitigate the progression of diabetic neuropathy by targeting the polyol pathway. While initial studies showed promise in improving nerve function, its market withdrawal due to safety concerns has led to a continued search for effective and safe alternatives. This guide synthesizes data from various clinical trials to offer a clear comparison of this compound with other aldose reductase inhibitors and drugs with different mechanisms of action.
Comparative Efficacy of Treatments for Diabetic Neuropathy
The following tables summarize the long-term effects of this compound and its alternatives on key indicators of nerve function: nerve conduction velocity and vibration perception threshold.
Table 1: Long-Term Effects on Motor Nerve Conduction Velocity (m/s)
| Treatment | Study Duration | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) | Comparator (Placebo/Active) | Change in Comparator (Mean ± SD) | p-value |
| This compound | 52 weeks | 42.5 ± 5.1 | +0.8 ± 2.9 | Placebo | -0.7 ± 3.2 | <0.01 |
| Epalrestat | 3 years | 48.2 ± 3.4 | -0.1 ± 2.5 | Control | -1.7 ± 2.6 | <0.001 |
| Sorbinil | 6 months | 44.3 ± 5.9 | +0.5 ± (not reported) | Placebo | - (not reported) | NS |
| Pregabalin | 13 weeks | Not Reported | Not significantly different from placebo | Placebo | Not significantly different | NS |
| Topiramate | 18 weeks | Peroneal: 39.9 ± 0.9 | +0.6 ± 0.6 | Baseline | N/A | NS |
NS: Not Significant
Table 2: Long-Term Effects on Vibration Perception Threshold (V)
| Treatment | Study Duration | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) | Comparator (Placebo/Active) | Change in Comparator (Mean ± SD) | p-value |
| This compound | 52 weeks | 25.4 ± 10.1 | -1.4 ± (not reported) | Placebo | Worsened | <0.001 |
| Epalrestat | 3 years | Not Reported | Prevented deterioration | Control | Deteriorated | <0.001 |
| Sorbinil | 6 months | Not Reported | No improvement | Placebo | No improvement | NS |
| Topiramate | 18 weeks | 25.1 ± 2.0 | -3.9 ± 1.8 | Baseline | N/A | <0.05 |
Mechanism of Action: The Polyol Pathway
This compound and other aldose reductase inhibitors act on the polyol pathway, a metabolic route that becomes overactive in hyperglycemic states. Under normal conditions, glucose is primarily metabolized through glycolysis. However, in diabetes, excess glucose is shunted to the polyol pathway.
Caption: The Polyol Pathway and the inhibitory action of this compound.
The accumulation of sorbitol, an alcohol to which cell membranes are impermeable, leads to osmotic stress and subsequent nerve cell damage. Aldose reductase inhibitors like this compound block the conversion of glucose to sorbitol, thereby preventing this downstream damage.
Experimental Protocols
Measurement of Nerve Conduction Velocity (NCV)
The following protocol is a generalized representation of the methodology used in clinical trials to assess nerve conduction velocity.
Caption: Standard workflow for Nerve Conduction Velocity (NCV) measurement.
Detailed Methodology:
-
Patient Preparation: The patient is positioned comfortably, and the skin temperature over the nerve being tested is maintained at a standard level (typically 32-34°C) to ensure accurate and reproducible results.
-
Electrode Placement: Surface electrodes are used. Stimulating electrodes are placed over the nerve at two different points (distal and proximal), and recording electrodes are placed over a muscle supplied by that nerve.
-
Nerve Stimulation: A small electrical impulse is delivered through the stimulating electrodes to depolarize the nerve.
-
Data Recording: The time it takes for the electrical signal to travel from the point of stimulation to the recording electrode (latency) and the strength of the muscle response (amplitude) are recorded.
-
Calculation: NCV is calculated by dividing the distance between the two stimulation points by the difference in the latencies. This is typically performed for motor nerves (e.g., peroneal, tibial) and sensory nerves (e.g., sural).
Measurement of Vibration Perception Threshold (VPT)
VPT is a quantitative measure of sensory nerve function, specifically of large myelinated nerve fibers.
Detailed Methodology:
-
Equipment: A biothesiometer or a similar device with a vibrating probe is used.
-
Patient Instruction: The patient is instructed to indicate when they first feel the vibration and when the sensation disappears.
-
Procedure: The vibrating probe is applied to a bony prominence, typically the great toe or the medial malleolus. The amplitude of the vibration is gradually increased until the patient perceives it (ascending threshold) and then decreased until the sensation is lost (descending threshold).
-
Data Recording: The threshold, measured in volts, is the average of the ascending and descending thresholds. The procedure is repeated multiple times to ensure reliability.
Measurement of Nerve Sorbitol and Fructose
To directly assess the biochemical impact of aldose reductase inhibitors, nerve biopsy samples can be analyzed.
Detailed Methodology:
-
Nerve Biopsy: A small sample of a sensory nerve, commonly the sural nerve, is obtained under local anesthesia.
-
Sample Preparation: The nerve tissue is immediately frozen and then homogenized.
-
Extraction: Polyols (sorbitol and fructose) are extracted from the homogenized tissue.
-
Analysis: The levels of sorbitol and fructose are quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Safety and Tolerability
A critical aspect of any therapeutic agent is its safety profile. This compound was withdrawn from the market due to concerns about liver toxicity.[1]
Table 3: Key Adverse Events
| Treatment | Common Adverse Events | Serious Adverse Events |
| This compound | Nausea, headache, dizziness | Liver toxicity, hypersensitivity reactions |
| Epalrestat | Nausea, vomiting, elevated liver enzymes | Generally well-tolerated in long-term studies |
| Sorbinil | Hypersensitivity reactions | |
| Pregabalin | Dizziness, somnolence, peripheral edema | |
| Topiramate | Paresthesia, fatigue, nausea, weight loss |
Conclusion
The long-term validation of this compound's effect on nerve function demonstrates a modest but significant benefit in slowing the progression of diabetic neuropathy compared to placebo.[2][3] However, its association with severe adverse effects led to its discontinuation.[1]
Comparative analysis with other aldose reductase inhibitors reveals that Epalrestat has a more favorable long-term safety profile while showing similar efficacy in preventing the deterioration of nerve function.[3][4] Sorbinil's efficacy in long-term studies has been less consistent.[5]
Alternatives with different mechanisms of action, such as Pregabalin and Topiramate, are primarily focused on symptomatic relief of neuropathic pain. While they have demonstrated efficacy in this regard, their long-term effects on the underlying nerve pathology, as measured by nerve conduction velocity, are not as well-established as those of the aldose reductase inhibitors.[4][6]
For researchers and drug development professionals, the story of this compound underscores the critical importance of balancing efficacy with a thorough understanding and management of long-term safety. Future research in diabetic neuropathy should continue to explore novel pathways to not only manage symptoms but also to safely and effectively halt or reverse the progression of nerve damage.
References
- 1. siumed.edu [siumed.edu]
- 2. researchgate.net [researchgate.net]
- 3. A multicentre trial of the aldose-reductase inhibitor, this compound, in patients with symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topiramate improves neurovascular function, epidermal nerve fiber morphology, and metabolism in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adameetingnews.org [adameetingnews.org]
- 6. Efficacy and safety of pregabalin 600 mg/d for treating painful diabetic peripheral neuropathy: A double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tolrestat's Impact on Different Tissue Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tolrestat's performance across various tissue types, supported by experimental data. This compound, an aldose reductase inhibitor, has been investigated for its potential to mitigate complications arising from diabetes mellitus, primarily by targeting the polyol pathway.
Mechanism of Action: The Polyol Pathway
Under hyperglycemic conditions, the enzyme aldose reductase converts excess glucose into sorbitol. This accumulation of sorbitol, along with a subsequent increase in fructose, is implicated in the pathogenesis of diabetic complications in various tissues by causing osmotic stress and other metabolic disturbances. This compound acts by inhibiting aldose reductase, thereby reducing the flux of glucose through this pathway.
Caption: The Polyol Pathway and the inhibitory action of this compound.
Impact on Nerve Tissue
Diabetic neuropathy is a common complication of diabetes, and a primary area of investigation for this compound. Studies have focused on its effects on nerve conduction velocity, nerve fiber structure, and biochemical markers within the nerve tissue.
| Parameter | Study Population | Treatment Group | Control Group (Placebo) | Outcome |
| Motor Nerve Conduction Velocity (MNCV) | Patients with symptomatic diabetic neuropathy | Significant improvement | Significant deterioration | This compound prevented the deterioration of MNCV seen in the placebo group and showed improvement in long-term studies.[1][2][3] |
| Sensory Nerve Conduction Velocity (SNCV) | Patients with symptomatic diabetic neuropathy | No significant deterioration | Significant deterioration | This compound prevented the deterioration of SNCV.[1] |
| Sural Nerve Sorbitol Levels | Patients with advanced diabetic neuropathy | Ameliorated increase | - | This compound effectively reduced the accumulation of sorbitol in nerve tissue.[4] |
| Sural Nerve Fructose Levels | Patients with advanced diabetic neuropathy | Ameliorated increase | - | This compound effectively reduced the accumulation of fructose in nerve tissue.[4] |
| Nerve Fiber Regeneration | Patients with advanced diabetic neuropathy | Increased regeneration | - | Long-term treatment with this compound was associated with increased nerve-fiber regeneration.[4] |
Impact on Retinal Tissue
Diabetic retinopathy is another significant microvascular complication of diabetes. Research on this compound has examined its ability to prevent or slow the progression of retinal changes, such as the thickening of the capillary basement membrane.
| Parameter | Study Population | Treatment Group | Control Group | Outcome |
| Retinal Capillary Basement Membrane Thickness | Galactose-fed rats | 153 +/- 10 nm | 263 +/- 50 nm | This compound significantly prevented the thickening of the retinal capillary basement membrane.[5] |
| Urinary Albumin Excretion (as an indirect marker of microvascular damage) | Streptozotocin-diabetic rats | Significant reduction in the progression of albuminuria | Progressive increase in albuminuria | This compound intervention reduced the progression of urinary albumin excretion.[6] |
| Clinical Signs of Retinopathy | Patients with diabetic retinopathy | Decrease in hard exudates, intraretinal hemorrhages, and focal fluorescein leakage | Increase in the same parameters | This compound showed some amelioration of the clinical signs of diabetic retinopathy.[7] |
Impact on Kidney Tissue
Diabetic nephropathy is a leading cause of end-stage renal disease. The effect of this compound on kidney tissue has been evaluated by measuring changes in urinary albumin excretion, a key indicator of kidney damage.
| Parameter | Study Population | Treatment Group | Control Group | Outcome |
| Urinary Albumin Excretion Rate (UAE) | Streptozotocin-diabetic rats with low baseline UAE | Significant reduction in the progression of UAE | Progressive increase in UAE | This compound intervention reduced the progression of urinary albumin excretion in rats with early-stage nephropathy.[6] |
| Total Urinary Protein | Streptozotocin-diabetic rats | Significantly reduced | Diabetes-induced rise | This compound significantly reduced the total amount of protein excreted in the urine.[6] |
| Kidney Sorbitol Levels | Streptozotocin-diabetic rats | Prevented accumulation | Increased accumulation | This compound prevented the accumulation of sorbitol in the kidneys.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Measurement of Nerve Conduction Velocity (NCV)
-
Objective: To assess the speed at which electrical signals travel along a nerve.
-
Procedure:
-
Surface electrodes are placed on the skin over the nerve to be studied at two different points (a stimulating and a recording site).[9]
-
A mild electrical impulse is delivered through the stimulating electrode.
-
The time it takes for the impulse to travel to the recording electrode is measured.
-
The distance between the electrodes is divided by the travel time to calculate the nerve conduction velocity (in meters per second).
-
This is performed for both motor and sensory nerves, typically including the peroneal, tibial, and sural nerves in studies of diabetic neuropathy.[2]
-
Sural Nerve Biopsy and Morphometric Analysis
-
Objective: To examine the microscopic structure of the sural nerve for signs of damage and regeneration.
-
Procedure:
-
A small sample of the sural nerve is surgically excised from the ankle area.
-
The nerve tissue is fixed, embedded in resin, and thinly sectioned.
-
The sections are stained and examined under a light and/or electron microscope.
-
Morphometric analysis involves the quantitative measurement of various nerve fiber characteristics, such as fiber density, axon diameter, and myelin sheath thickness, often using computer-assisted image analysis.[10][11]
-
Measurement of Retinal Capillary Basement Membrane Thickness
-
Objective: To quantify the thickness of the basement membrane of retinal capillaries, a key indicator of diabetic microangiopathy.
-
Procedure:
-
Retinal tissue is obtained and prepared for transmission electron microscopy.
-
Cross-sections of retinal capillaries are photographed at high magnification.
-
The basement membrane in the electron micrographs is manually or semi-automatically traced using image analysis software.
-
The software calculates the area of the basement membrane, which is then divided by its length to determine the average thickness.[12][13][14]
-
Experimental Workflow: Clinical Trial of an Aldose Reductase Inhibitor
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of an aldose reductase inhibitor like this compound in patients with diabetic complications.
Caption: A generalized workflow for a randomized controlled clinical trial.
Conclusion
The available data suggests that this compound demonstrates a variable impact across different tissue types affected by diabetic complications. In nerve tissue, there is evidence for its efficacy in preventing the progression of neuropathy and improving some functional and structural parameters.[1][2][3][4] Its effect on retinal tissue appears to be more focused on preventing early structural changes like basement membrane thickening.[5][6] In kidney tissue, this compound has shown potential in reducing the progression of albuminuria, particularly in the early stages of nephropathy.[6] It is important to note that while preclinical and some clinical studies have shown promise, the overall clinical development of this compound was halted due to a lack of robust efficacy in pivotal trials and concerns about adverse effects. Nevertheless, the study of this compound has provided valuable insights into the role of the polyol pathway in diabetic complications and continues to inform the development of new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 5. diacomp.org [diacomp.org]
- 6. Intervention with the aldose reductase inhibitor, this compound, in renal and retinal lesions of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of aldose reductase inhibition with this compound on diabetic retinopathy in a six months double blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the aldose reductase inhibitor this compound on nerve conduction velocity, Na/K ATPase activity, and polyols in red blood cells, sciatic nerve, kidney cortex, and kidney medulla of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. A novel combined imaging/morphometrical method for the analysis of human sural nerve biopsies for clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Quality Improvement Study of Diagnostic Sural Nerve Morphometry Using Gold Standard Light Microscopy Versus Whole Slide Imaging and Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retinal Capillary Basement Membrane Thickening: Role in the Pathogenesis of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Retinal capillary basement membrane thickening: Role in the pathogenesis of diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tolrestat: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Tolrestat, a potent aldose reductase inhibitor. Adherence to these guidelines is paramount to ensure personal safety and compliance with regulatory standards.
This compound, also known by its trade name Alredase, was developed for the control of diabetic complications.[1][2] Although it is no longer in widespread clinical use due to the risk of severe liver toxicity, it may still be utilized in research settings.[1][2] Proper handling and disposal are crucial due to its potential health effects.[3]
Chemical and Physical Properties
A summary of this compound's key chemical and physical properties is presented below to inform safe handling and disposal practices.
| Property | Value |
| Molecular Formula | C₁₆H₁₄F₃NO₃S[1] |
| Molecular Weight | 357.35 g/mol [4] |
| Melting Point | 164-165°C[4] |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and DMF[5] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risks.
-
Eye Protection : Wear safety glasses with side shields or chemical goggles.[3]
-
Hand Protection : Wear appropriate chemical-resistant gloves.[3]
-
Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This procedure is based on general best practices for chemical waste disposal and should be adapted to comply with local and institutional regulations.
1. Waste Identification and Segregation:
- All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, must be segregated as chemical waste.
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Collection and Containment:
- Collect solid this compound waste in a designated, leak-proof, and clearly labeled waste container.
- The container should be made of a material compatible with the chemical.
- The label should clearly state "Hazardous Waste" and "this compound."
3. Handling Spills:
- In the event of a spill, immediately alert personnel in the area.
- Wearing appropriate PPE, clean up the spill by sweeping the solid material.[3]
- Place the swept-up material and any contaminated cleaning materials into the designated hazardous waste container.[3]
- Avoid generating dust. If a powder spill occurs, it may be gently wetted with a suitable solvent (e.g., water, if compatible) to minimize dust before sweeping.
4. Final Disposal:
- Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area.
- Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
- Never dispose of this compound down the drain or in the regular trash.[6]
Emergency Procedures
-
In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact : Immediately wash the affected area with soap and water. Remove contaminated clothing.[3] Seek medical attention if irritation develops.
-
In case of inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
In case of ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following diagram illustrates the logical workflow from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound | C16H14F3NO3S | CID 53359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. This compound [drugfuture.com]
- 5. caymanchem.com [caymanchem.com]
- 6. epa.gov [epa.gov]
Essential Safety and Logistics for Handling Tolrestat
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Tolrestat, an aldose reductase inhibitor.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a combination of engineering controls and personal protective equipment is crucial to minimize exposure.
Engineering Controls: Use adequate general or local exhaust ventilation to keep airborne concentrations below permissible exposure limits.[1] Process enclosures are also recommended to control airborne levels.[1]
Personal Protective Equipment: The following PPE should be worn to prevent direct contact with the skin or eyes and to avoid inhalation[1]:
-
Eye Protection: Wear safety glasses. If splashing is possible, chemical goggles are required.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: In situations where ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions should be used.[1]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound.
| Data Point | Value | Species | Route | Reference |
| LD50 | 300 mg/kg | Mouse | Oral | [1][2] |
| LD50 | 980 mg/kg | Rat | Oral | [1][2] |
| LD50 | 3200 mg/kg | Rabbit | Oral | [1][2] |
| Eye Irritation | 100 mg/24H | Rabbit | Eye | [1] |
Handling and Storage Procedures
Handling:
-
Wash thoroughly after handling.[1]
-
Remove and wash contaminated clothing before reuse.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
Storage:
-
Store in a well-closed container.[1]
-
Avoid incompatible materials such as strong oxidants and strong bases.[1]
Emergency Procedures
Spills/Leaks:
-
Evacuate the area.
-
Wear appropriate personal protective equipment as outlined in Section 8 of the Safety Data Sheet.[1]
-
Clean up spills immediately.[1]
-
Sweep up the spilled material.[1]
-
Place the material into a suitable, labeled container for disposal.[1]
Fire:
-
In case of a fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]
-
Irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. If a drug take-back program is not available, follow these steps for disposal in household trash:
-
Remove the this compound from its original container.
-
Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[3]
-
Place the mixture in a sealed container, such as a plastic bag.[3]
-
Dispose of the container in your household trash.[3]
-
Scratch out all personal information on the prescription label of the empty container before recycling or discarding.[3]
This compound Spill Response Workflow
The following diagram outlines the logical workflow for responding to a this compound spill.
Caption: Logical workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
